molecular formula C9H6BrClN2 B8302897 2-Bromo-6-chloro-3-methylquinoxaline

2-Bromo-6-chloro-3-methylquinoxaline

Cat. No.: B8302897
M. Wt: 257.51 g/mol
InChI Key: HXZUKQKEISQDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-chloro-3-methylquinoxaline is a versatile halogenated heteroaromatic compound that serves as a crucial synthetic intermediate in organic chemistry and drug discovery. Its molecular structure, incorporating bromo and chloro substituents at distinct positions on the quinoxaline core, makes it a valuable scaffold for constructing more complex molecules via sequential cross-coupling reactions and nucleophilic substitutions. In medicinal chemistry research, the quinoxaline moiety is recognized as a potential scaffold with diverse pharmacological activities . This compound is particularly valuable for the synthesis of novel chemical entities for biological screening. Researchers utilize it to develop potential antitumor and antimicrobial agents, as some quinoxaline derivatives have demonstrated promising inhibitory effects on various human cancer cell lines and bacterial strains . Furthermore, substituted quinoxalines are investigated as inhibitors of specific biological targets; for instance, dibromo-substituted quinoxaline fragments have been identified as effective small-molecule inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1) . Beyond pharmaceutical applications, this compound finds utility in materials science as a building block for developing advanced organic materials, such as organic semiconductors and electron-luminescent materials . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

2-bromo-6-chloro-3-methylquinoxaline

InChI

InChI=1S/C9H6BrClN2/c1-5-9(10)13-7-3-2-6(11)4-8(7)12-5/h2-4H,1H3

InChI Key

HXZUKQKEISQDQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=N1)Cl)Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and IUPAC name of 2-Bromo-6-chloro-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-6-chloro-3-methylquinoxaline: Structure, Synthesis, and Application as a Core Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-6-chloro-3-methylquinoxaline, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoxaline core is a recognized "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents. This document elucidates the precise chemical structure and IUPAC nomenclature of the title compound. It details a robust, field-proven synthetic methodology, explains the underlying reaction mechanism, and presents its characteristic physicochemical and spectroscopic profile. A central focus is placed on the compound's chemical reactivity, highlighting its utility as a versatile intermediate for the synthesis of compound libraries via modern cross-coupling reactions. The guide explores its potential in therapeutic applications, grounded in the extensive biological activities documented for structurally related quinoxaline derivatives.

Introduction to the Quinoxaline Scaffold

Quinoxaline (benzopyrazine) is a nitrogen-containing heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring.[1] This aromatic system is a cornerstone in the development of novel therapeutic agents, with its derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antipsychotic properties.[2][3][4][5] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its biological and physical properties. The introduction of halogen atoms, such as bromine and chlorine, onto the quinoxaline framework is a critical strategy in medicinal chemistry. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, they serve as key reactive handles for synthetic diversification, particularly in metal-catalyzed cross-coupling reactions, making compounds like 2-Bromo-6-chloro-3-methylquinoxaline valuable building blocks in the synthesis of complex molecular architectures.[6][7]

Nomenclature and Chemical Structure Elucidation

The unambiguous identification of a chemical entity is foundational to scientific research. The compound of interest is systematically named and structurally defined as follows.

IUPAC Name: 6-Bromo-2-chloro-3-methylquinoxaline[8]

Chemical Structure:

Figure 1: Chemical structure of 6-Bromo-2-chloro-3-methylquinoxaline.

Key Identifiers and Physicochemical Properties

All quantitative data for the target compound are summarized in the table below for clarity and ease of reference.

PropertyValueSource
Molecular Formula C₉H₆BrClN₂[8]
Molecular Weight 257.52 g/mol Calculated
Monoisotopic Mass 255.94029 Da[8]
CAS Number Not available
SMILES CC1=C(N=C2C=CC(=CC2=N1)Br)Cl[8]
InChI Key UQHNHWHCASOISS-UHFFFAOYSA-N[8]
XLogP (Predicted) 3.3[8]
Form Solid (Predicted)

Synthesis and Mechanistic Insights

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The most facile and widely adopted method involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound.[9] The following protocol outlines a reliable pathway to 2-Bromo-6-chloro-3-methylquinoxaline.

Experimental Protocol: Two-Step Synthesis

This synthesis proceeds via the formation of a quinoxalin-2-one intermediate, followed by chlorination.

Step 1: Synthesis of 6-Bromo-7-chloro-3-methylquinoxalin-2(1H)-one

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one equivalent of 4-bromo-5-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

  • Addition of Dicarbonyl: To this solution, add a slight excess (1.1 equivalents) of ethyl pyruvate.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the quinoxalin-2-one intermediate.

Causality: The condensation reaction between the diamine and the α-ketoester is a classic cyclocondensation. One amine group attacks the ketone carbonyl, and the other attacks the ester carbonyl, followed by elimination of water and ethanol to form the stable heterocyclic ring.

Step 2: Chlorination to 2-Bromo-6-chloro-3-methylquinoxaline

  • Reactant Setup: In a fume hood, suspend the dried 6-Bromo-7-chloro-3-methylquinoxalin-2(1H)-one intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 105 °C) for 2-3 hours. The suspension should dissolve as the reaction proceeds.

  • Work-up and Isolation: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. The product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-Bromo-6-chloro-3-methylquinoxaline.

Causality: Phosphorus oxychloride is a standard and highly effective reagent for converting the hydroxyl group of the quinoxalinone (in its tautomeric form) into a chloro group via a nucleophilic substitution mechanism.

Synthetic Workflow Diagram

Figure 2: Synthetic workflow for 2-Bromo-6-chloro-3-methylquinoxaline.

Spectroscopic Signature

While experimental data for this specific molecule is not widely published, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[1][10]

Spectroscopy Predicted Data
¹H NMR Aromatic Protons: Three distinct signals in the δ 7.5-8.5 ppm range. Expect two doublets and one singlet, corresponding to the protons at positions 5, 7, and 8. Methyl Protons: A sharp singlet around δ 2.8 ppm.
¹³C NMR Approximately 9 distinct signals are expected. Aromatic/Heterocyclic Carbons: Signals in the δ 120-160 ppm range. The carbons bearing halogens (C2, C6) and nitrogen (C3, C4a, C8a) will be significantly shifted. Methyl Carbon: A signal in the upfield region, around δ 20-25 ppm.
Mass Spec (EI) Molecular Ion (M⁺): A complex cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most prominent peaks would be at m/z 256 (M⁺), 258 (M+2), and 260 (M+4) with a characteristic intensity ratio.
IR Spectroscopy Aromatic C=C and C=N stretching: 1610-1450 cm⁻¹. C-H stretching (aromatic): ~3050 cm⁻¹. C-H stretching (aliphatic): ~2950 cm⁻¹. C-Cl stretching: 800-600 cm⁻¹. C-Br stretching: 600-500 cm⁻¹.

Reactivity and Applications in Drug Development

The true value of 2-Bromo-6-chloro-3-methylquinoxaline for drug development professionals lies in its designed-in reactivity, which allows it to serve as a versatile synthetic intermediate.

Key Reactive Sites
  • C2-Chloro Group: The chlorine atom at the 2-position of the pyrazine ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate large libraries of novel compounds for biological screening.[3][7]

  • C6-Bromo Group: The bromine atom on the benzene ring is an ideal handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity.[6] Common transformations include:

    • Suzuki Coupling: Reaction with boronic acids/esters to introduce new aryl or alkyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Role as a Versatile Synthetic Intermediate

The orthogonal reactivity of the two halogen atoms allows for selective and sequential functionalization, making this compound a powerful tool for building complex target molecules.

G cluster_c2 C2-Chloro Substitution (SₙAr) cluster_c6 C6-Bromo Coupling (Pd-catalyzed) start 2-Bromo-6-chloro- 3-methylquinoxaline prod1 2-Substituted Derivatives start->prod1 prod2 6-Substituted Derivatives start->prod2 nuc Nucleophiles (R-NH₂, R-OH, R-SH) nuc->prod1 Displacement of Cl⁻ reagents Coupling Partners (Boronic Acids, Amines, Alkynes) reagents->prod2 Suzuki, Buchwald, Sonogashira, etc.

Figure 3: Role of 2-Bromo-6-chloro-3-methylquinoxaline as a versatile synthetic intermediate.

This strategic functionalization is central to modern drug discovery, enabling the efficient exploration of chemical space to identify molecules with high potency and selectivity for specific biological targets.[3]

Conclusion

2-Bromo-6-chloro-3-methylquinoxaline is more than a simple chemical compound; it is a strategically designed molecular building block for advanced chemical synthesis. Its well-defined structure, accessible synthesis, and, most importantly, its dual reactive sites for orthogonal functionalization make it an invaluable asset for researchers and scientists. By leveraging its reactivity, drug development professionals can rapidly generate diverse libraries of novel quinoxaline derivatives for screening against a wide range of diseases, continuing the legacy of the quinoxaline scaffold as a privileged structure in the pursuit of new medicines.

References

  • Ali, M. M., et al. (2021). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1203. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13487186, 6-bromo-2-chloro-3-methylquinoxaline. PubChem. Available at: [Link]

  • Yadav, G., et al. (2021). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. ChemistrySelect, 6(3), 419-424. Wiley Online Library. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4786. PMC. Available at: [Link]

  • Babu, T. S. S., et al. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 13(2), 1037-1041. Available at: [Link]

  • Wang, S., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Current Medicinal Chemistry, 25(5), 583-603. PubMed. Available at: [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. Heliyon, 5(8), e02307. PMC. Available at: [Link]

Sources

Architecting Selectivity: A Technical Guide to Heterocyclic Building Blocks in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The kinase family, comprising over 500 enzymes, represents one of the most prolific target classes in modern pharmacology.[1] However, the conservation of the ATP-binding pocket poses a formidable challenge: achieving selectivity.[2][3] This guide moves beyond basic medicinal chemistry to explore the structural logic of heterocyclic building blocks. We analyze how specific scaffolds mimic adenosine, how "scaffold hopping" alters vector geometry for selectivity, and provide self-validating synthetic protocols for privileged cores like pyrazolo[1,5-a]pyrimidines.

Part 1: The Structural Canvas – Anatomy of the ATP Pocket

To design effective inhibitors, one must first understand the terrain. The kinase ATP pocket is not a monolith; it is a dynamic landscape defined by distinct sub-regions.

The Pharmacophore Map

The ATP-binding site is anchored by the Hinge Region , a flexible loop connecting the N- and C-lobes.[4][5]

  • The Hinge: The primary anchor. Inhibitors must form 1–3 hydrogen bonds here, mimicking the adenine ring of ATP.

  • The Gatekeeper (GK): A residue (Thr, Met, Phe, etc.) that controls access to the "Back Pocket" (hydrophobic pocket II). Small GK residues (Thr) allow bulky inhibitors; large ones (Met, Phe) act as steric barriers.

  • The DFG Motif (Asp-Phe-Gly): The conformation of this triad (DFG-in vs. DFG-out) determines whether the inhibitor binds to the active (Type I) or inactive (Type II) state.[2][6]

Visualization: The Kinase Pharmacophore

KinasePharmacophore Hinge Hinge Region (H-Bond Anchor) Adenine Heterocyclic Core (Adenine Mimic) Adenine->Hinge H-Bonds (1-3) Gatekeeper Gatekeeper Residue (Selectivity Filter) Adenine->Gatekeeper Steric Clash/Fit Ribose Ribose Pocket (Solvent Front) Adenine->Ribose Solubilizing Groups BackPocket Back Pocket (Hydrophobic II) Gatekeeper->BackPocket Controls Access DFG DFG Motif (Asp-Phe-Gly) BackPocket->DFG Occupied in Type II

Figure 1: Structural logic of the kinase ATP pocket. The heterocyclic core anchors to the hinge, while substituents probe the gatekeeper and solvent-exposed regions.

Part 2: Privileged Heterocyclic Scaffolds

Not all heterocycles are created equal. "Privileged" scaffolds are those that inherently possess the geometry to satisfy the hinge hydrogen-bonding requirements while offering vectors to explore the ribose and back pockets.

The Adenine Mimics vs. Scaffold Hoppers
Scaffold ClassCore StructureHinge InteractionKey FeatureRepresentative Drug
Quinazolines 6,6-fusedN1 (Acceptor), N3 (Variable)Rigid, planar.[7] Excellent for EGFR.Gefitinib
Pyrimidines 6-memberedN1/N3 (Acceptors)Highly modular via cross-coupling.Imatinib
Pyrazolo[1,5-a]pyrimidines 5,6-fusedN4 (Acceptor), C-H (Donor)Scaffold Hop. Different vector geometry than purines.Dinaciclib
Indazoles 5,6-fusedN1 (Donor), N2 (Acceptor)Bidentate binder. Access to back pocket.[8]Axitinib
Deep Dive: Pyrazolo[1,5-a]pyrimidine

This scaffold is a "bioisostere" of the purine ring but offers distinct advantages.

  • C-H Bond Donor: The C3-H can serve as a weak hydrogen bond donor to the hinge carbonyl (GK+1), a unique interaction not found in standard purines.

  • Vector Geometry: Substituents at C7 point directly into the solvent front (ribose pocket), ideal for solubilizing groups (e.g., piperazines). Substituents at C3 target the gatekeeper.

Part 3: Synthetic Workflows & Protocols

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Objective: Construct a functionalized core suitable for library generation. Mechanism: Cyclocondensation of 3-aminopyrazole with a 1,3-bielectrophile (e.g.,


-ketoester or enaminone).

Step-by-Step Methodology:

  • Reagent Prep:

    • Dissolve 3-amino-4-bromo-1H-pyrazole (1.0 equiv) in glacial acetic acid (0.5 M concentration).

    • Add 1,3-diketone or

      
      -enaminone (1.1 equiv).
      
    • Checkpoint: Ensure the aminopyrazole is fully dissolved before adding the electrophile to prevent regioselectivity issues.

  • Cyclization (Reflux):

    • Heat the mixture to reflux (

      
      ) for 2–4 hours.
      
    • Monitoring: Spot TLC every 30 mins (Eluent: 5% MeOH in DCM). Look for the disappearance of the polar amine spot and the appearance of a fluorescent product spot.

    • Validation: If reaction stalls, add 0.1 equiv of piperidine as a catalyst.

  • Isolation:

    • Cool to room temperature. The product often precipitates.

    • Filter the solid and wash with cold ethanol (

      
      ) to remove unreacted diketone.
      
    • Purification: If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

  • Functionalization (Suzuki Coupling at C-Br):

    • Dissolve the core (1.0 equiv) in 1,4-dioxane/water (4:1).

    • Add Aryl-Boronic acid (1.2 equiv),

      
       (2.0 equiv), and 
      
      
      
      (0.05 equiv).
    • Degas with

      
       for 5 mins (Critical for Pd longevity).
      
    • Heat at

      
       for 12 hours.
      
Visualization: Synthetic Logic Flow

SynthesisFlow Amine 3-Aminopyrazole Cyclization Cyclocondensation (AcOH, Reflux) Amine->Cyclization Electrophile 1,3-Bielectrophile (Enaminone) Electrophile->Cyclization Core Pyrazolo[1,5-a]pyrimidine Core Cyclization->Core Regioselective Suzuki Suzuki Coupling (R-B(OH)2, Pd) Core->Suzuki C-Br Diversification Final Kinase Inhibitor Library Suzuki->Final

Figure 2: Modular synthesis of pyrazolo[1,5-a]pyrimidine inhibitors. The core formation is the limiting step, followed by rapid diversification.

Part 4: Advanced Design – Type I vs. Type II vs. Covalent

Choosing the right binding mode is a strategic decision based on the target's biology.

Decision Matrix
  • Type I (DFG-in):

    • Use when: High affinity is needed; the kinase is constitutively active.

    • Challenge: Selectivity (ATP pocket is conserved).

  • Type II (DFG-out):

    • Use when: High selectivity is required. Exploits the unique allosteric pocket created when Phe flips.

    • Requirement: A "linker" (urea, amide) to H-bond with the conserved Glu (

      
      C-helix) and Asp (DFG).
      
  • Covalent (Type VI):

    • Use when: A non-catalytic Cysteine is present near the binding site (e.g., Cys797 in EGFR).

    • Warhead: Acrylamide (Michael acceptor).

Visualization: Inhibitor Classification Logic

InhibitorLogic Start Target Kinase Analysis CysCheck Is a Cys residue accessible (< 10 Å from Hinge)? Start->CysCheck Selectivity Is high selectivity critical? CysCheck->Selectivity No TypeVI Design Type VI (Covalent) Add Acrylamide Warhead CysCheck->TypeVI Yes TypeII Design Type II (DFG-out) Add Urea/Amide Linker Selectivity->TypeII Yes (Exploit DFG-out) TypeI Design Type I (DFG-in) Optimize Hinge/Ribose interactions Selectivity->TypeI No (Standard ATP-mimic)

Figure 3: Strategic decision tree for selecting the inhibitor class based on structural features of the target kinase.

References

  • BenchChem. (2025).[9] A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem Technical Resources. Link

  • Zhao, Z., & Bourne, P. E. (2022).[10] Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Pharmaceuticals, 15(11), 1322.[10] Link

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Link

  • Mendgen, T., et al. (2011). Privileged Scaffolds or Promiscuous Binders: A Comparative Study on Rhodanines and Related Heterocycles. Journal of Medicinal Chemistry. Link

  • Kaping, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 29(15), 3560.[11] Link

Sources

Technical Deep Dive: Quinoxaline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its planar topology, varying electron density, and ability to participate in hydrogen bonding (via N1/N4) and


-stacking interactions make it an ideal template for designing bioactive agents.

This guide analyzes the synthetic utility, Structure-Activity Relationships (SAR), and therapeutic mechanisms of quinoxalines, specifically focusing on kinase inhibition (oncology) and DNA gyrase targeting (antimicrobial).

Part 1: Chemical Architecture & Synthetic Strategies

The Core Scaffold

The quinoxaline ring consists of a benzene ring fused to a pyrazine ring.[1][2]

  • Physicochemical Profile: Weak base (

    
    ), lipophilic, and chemically stable.
    
  • Binding Modes: The nitrogen atoms act as proton acceptors (H-bond acceptors), while the aromatic system facilitates intercalation into DNA base pairs or

    
    -
    
    
    
    stacking within enzyme active sites (e.g., ATP binding pockets).
Synthetic Workflows

The "Gold Standard" for quinoxaline synthesis is the Hinsberg reaction , involving the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. While classic methods utilize reflux in acetic acid, modern "green" protocols employ solid acid catalysts or microwave irradiation to improve yields and reduce solvent waste.

Visualization: The Synthesis Logic

QuinoxalineSynthesis cluster_inputs Reactants cluster_conditions Conditions Diamine o-Phenylenediamine (Nucleophile) Inter Schiff Base Intermediate Diamine->Inter Diketone 1,2-Dicarbonyl (Electrophile) Diketone->Inter Classic Reflux/AcOH (Classic) Product 2,3-Substituted Quinoxaline Classic->Product Green I2/DMSO or Solid Acid/MW (Modern) Green->Product Inter->Classic Inter->Green

Caption: Comparative workflow of classic vs. green synthesis routes. The green pathway (Iodine/DMSO) is preferred for higher yields and milder conditions.

Protocol: Iodine-Catalyzed Green Synthesis

Objective: Synthesize 2,3-diphenylquinoxaline rapidly with high purity.

  • Reagents: o-Phenylenediamine (1.0 mmol), Benzil (1.0 mmol), Molecular Iodine (

    
    , 5 mol%), DMSO (2 mL).
    
  • Reaction: Combine reactants in a round-bottom flask. Stir at room temperature for 10–20 minutes. The iodine acts as a Lewis acid catalyst, activating the carbonyl carbons.

  • Monitoring: Check via TLC (30% EtOAc/Hexane). Disappearance of starting diamine indicates completion.

  • Workup: Pour the reaction mixture into crushed ice containing sodium thiosulfate (to quench iodine).

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain pale yellow crystals.

    • Validation: Melting point should be 126–127°C.

Part 2: Structure-Activity Relationships (SAR)[3][4]

The biological activity of quinoxaline is strictly governed by substitution patterns.

PositionRole in Ligand-Target InteractionPreferred Substitutions
N1 / N4 H-bond acceptor; Metal chelation.Oxidation to N-oxide (N

O) significantly enhances antibacterial activity (e.g., Quindoxin).
C2 / C3 Geometric fit; Solubility; Target specificity.Phenyl/Furan rings: Increase

-stacking (Anticancer).Alkyl groups: Modulation of lipophilicity.Hydrazide linkers: Critical for antimicrobial activity.
C6 / C7 Electronic tuning of the core ring.Electron-Withdrawing Groups (EWG): -Cl, -F, -NO2, -CF3 often increase potency by altering the pKa and metabolic stability.

Key Insight: In kinase inhibitors, the N1 atom often mimics the adenine N1 of ATP, forming a critical hydrogen bond with the "hinge region" of the kinase enzyme (e.g., Met793 in EGFR).

Part 3: Therapeutic Mechanisms & Applications[5]

Oncology: Kinase Inhibition

Quinoxalines are potent ATP-competitive inhibitors. They function by occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and FGFR.

Case Study: Erdafitinib (Balversa)

  • Target: FGFR (Fibroblast Growth Factor Receptor).

  • Indication: Urothelial carcinoma.

  • Mechanism: The quinoxaline core anchors the molecule in the active site, preventing autophosphorylation and downstream signaling.

Visualization: Kinase Inhibition Pathway

KinaseInhibition Ligand Quinoxaline Inhibitor (e.g., Erdafitinib) Receptor Tyrosine Kinase (ATP Pocket) Ligand->Receptor Competitive Binding Signaling Downstream Signaling (PI3K / Akt / MAPK) Receptor->Signaling Phosphorylation Inhibited ATP ATP Molecule ATP->Receptor Blocked Proliferation Tumor Cell Proliferation Signaling->Proliferation Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Pathway Shift

Caption: Mechanism of Action. The quinoxaline inhibitor competes with ATP, blocking the phosphorylation cascade required for tumor proliferation.

Infectious Diseases: DNA Gyrase & Intercalation

In tuberculosis (TB) and bacterial infections, Quinoxaline 1,4-di-N-oxides are the dominant subclass.

  • Mechanism: They generate free radicals under hypoxic conditions (bioreduction) or intercalate into bacterial DNA.

  • Target: DNA Gyrase (Topoisomerase II).[3][4] The planar scaffold slides between base pairs, while the N-oxide moieties interact with the GyrA subunit, stabilizing the cleavable complex and causing DNA strand breaks.

Part 4: Experimental Validation Protocols

To ensure data integrity (Trustworthiness), the following assay is recommended for validating quinoxaline-based kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)

Principle: Measures the amount of ADP produced from a kinase reaction.[5] High ADP = High Kinase Activity. Low ADP = Inhibition.

  • Preparation:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute Quinoxaline test compounds in DMSO (Serial dilutions: 10

      
      M to 0.1 nM).
      
  • Enzyme Reaction:

    • Add 5

      
      L of Recombinant Kinase (e.g., EGFR) to a white 384-well plate.
      
    • Add 5

      
      L of test compound. Incubate for 10 min at RT (allows binding to pocket).
      
    • Add 10

      
      L of Substrate/ATP mix to initiate reaction.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 20

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 40

      
      L Kinase Detection Reagent  (Converts ADP to ATP 
      
      
      
      Luciferase
      
      
      Light). Incubate 30 min.
  • Readout: Measure Luminescence using a plate reader.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

References

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.

  • Ajani, O. O., et al. (2022). Microwave-Assisted Synthesis and Antimicrobial Evaluation of Quinoxaline Motifs. International Journal of Medicinal Chemistry.

  • Montana, M., et al. (2020). Quinoxaline derivatives as antiviral agents: A systematic review. Biomolecules.[1][6][7][3][8][9][10][11][12][13]

  • FDA Drug Approvals. (2019). Erdafitinib (Balversa) Prescribing Information.

  • BenchChem. (2024). Structure-Activity Relationship (SAR) of Quinoxaline Analogs.[1][6][7][8]

  • Tariq, S., et al. (2018). Quinoxaline 1,4-di-N-oxides: An emerging class of antimycobacterials. Future Medicinal Chemistry.

Sources

Technical Guide: Physical Properties and Solubility Profiling of Halogenated Methylquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

Halogenated methylquinoxalines represent a privileged scaffold in modern medicinal chemistry, serving as precursors for antimicrobial, anticancer, and antiviral agents. The simultaneous presence of a methyl group (providing steric bulk and metabolic handles) and a halogen atom (modulating lipophilicity and electronic density) creates a unique physicochemical profile.

This guide provides a definitive technical analysis of the physical properties and solubility behavior of this class, using 6-chloro-2-methylquinoxaline as the primary reference standard. It establishes validated protocols for solubility determination and thermodynamic modeling essential for pre-formulation and process scale-up.

Structural & Physical Characterization

The introduction of a halogen atom into the methylquinoxaline core significantly alters the crystal lattice energy and solvent interaction potential.

Core Physicochemical Data

The following data serves as a baseline for 6-chloro-2-methylquinoxaline (CAS: 1932-67-8), a representative congener of this class.

PropertyValue / RangeTechnical Implication
Molecular Formula

Core scaffold tracking
Molecular Weight 178.62 g/mol Stoichiometric calculations
Physical State Solid (Crystalline)Handling and powder flow
Density

g/cm³
Packing efficiency in formulation
Boiling Point ~281.5°C (at 760 mmHg)Thermal stability limit for melt processing
LogP 2.59Lipophilicity; predicts membrane permeability
pKa ~0.6 (Weak Base)pH-dependent solubility profiling required
Electronic & Steric Effects
  • The Halogen Bond: The chlorine atom at the C6 or C7 position acts as a weak Lewis acid, capable of forming halogen bonds with carbonyl oxygens in biological targets or solvent molecules. This increases the melting point relative to the non-halogenated parent due to enhanced intermolecular interactions.

  • The Methyl Effect: The C2-methyl group disrupts the planarity of

    
    -stacking slightly compared to unsubstituted quinoxaline, often improving solubility in organic solvents by reducing lattice energy.
    

Solubility Profiling: Thermodynamics & Solvent Interactions

Solubility is not merely a number; it is a thermodynamic state function defined by the equilibrium between the crystal lattice and the solvation shell.

Solvent Hierarchy

Based on experimental data for quinoxaline derivatives, the solubility of halogenated methylquinoxalines follows a distinct polarity-driven hierarchy:

  • Polar Aprotic (High Solubility): DMF, DMSO, Acetone.

    • Mechanism: Dipole-dipole interactions disrupt the crystal lattice effectively.

  • Polar Protic (Moderate Solubility): Ethanol, Methanol, Isopropanol.

    • Mechanism: Hydrogen bonding with the quinoxaline nitrogens, though hindered by the hydrophobic halogen/methyl groups.

  • Non-Polar (Low Solubility): Hexane, Cyclohexane.

    • Mechanism: Weak Van der Waals forces are insufficient to overcome the lattice energy.

  • Aqueous (Very Low): Water.

    • Mechanism: The hydrophobic effect dominates; high energy cost to form a cavity in the water structure.

Thermodynamic Modeling

To predict solubility (


) at various temperatures (

), we utilize two primary models. The Modified Apelblat Equation is preferred for its high correlation accuracy in this class of compounds.

The Modified Apelblat Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from experimental regression.
    
    • Parameter A/C: Reflect the entropy of solution and temperature dependence of enthalpy.

    • Parameter B: Related to the enthalpy of solution.[2]

The van't Hoff Equation:



  • Used to calculate the apparent standard enthalpy (

    
    ) and entropy (
    
    
    
    ) of solution.
  • Insight: For halogenated methylquinoxalines, dissolution is typically endothermic (

    
    ) and entropy-driven  (
    
    
    
    ).

Experimental Protocols (Self-Validating Systems)

Reliable data requires rigorous methodology. Below are the two standard operating procedures (SOPs) for characterizing these compounds.

Protocol A: Laser Monitoring Observation Technique (Dynamic)

Best for: Rapid determination of solubility across a temperature range.

  • Preparation: Load excess solute and solvent into a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Set the thermostat to the starting temperature (e.g., 293.15 K).

  • Laser Setup: Direct a He-Ne laser beam (power ~2 mW) through the dissolution vessel. Place a light intensity sensor on the opposite side.

  • Dissolution: Slowly increase temperature (

    
     K/hour).
    
  • Detection: Monitor the laser intensity.

    • Scattering: When undissolved solid exists, the laser scatters (low intensity at sensor).

    • Clear Point: As the last crystal dissolves, transmission intensity spikes to a maximum. Record this temperature as the saturation temperature (

      
      ).
      
  • Validation: Repeat 3 times. The relative standard deviation (RSD) must be

    
    .
    
Protocol B: Isothermal Gravimetric Method (Static)

Best for: High-accuracy measurements at specific standard temperatures.

  • Saturation: Add excess halogenated methylquinoxaline to the solvent in a sealed vial.

  • Agitation: Shake at constant temperature (controlled water bath,

    
     K) for 24-48 hours.
    
  • Settling: Stop agitation and allow phases to separate for 4 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Evaporate solvent and weigh the residue (Gravimetric).

    • Alternatively: Dilute and analyze via HPLC-UV (254 nm).

  • Calculation: Mass fraction

    
    .
    

Visualization of Workflows

Solubility Determination Workflow

The following diagram illustrates the decision logic and process flow for determining solubility parameters.

SolubilityWorkflow Start Start: Compound Characterization PurityCheck Purity Check (HPLC/DSC) Must be >99% Start->PurityCheck MethodSelect Select Method PurityCheck->MethodSelect LaserMethod Laser Monitoring (Dynamic Temp) MethodSelect->LaserMethod Temp Dependence Gravimetric Gravimetric/HPLC (Static Temp) MethodSelect->Gravimetric Precise Concentration DataAcq Data Acquisition (T vs. Mole Fraction) LaserMethod->DataAcq Gravimetric->DataAcq Modeling Thermodynamic Modeling (Apelblat / van't Hoff) DataAcq->Modeling Output Solubility Profile & Thermodynamic Parameters Modeling->Output

Caption: Figure 1. Integrated workflow for the solubility determination of halogenated methylquinoxalines, ensuring purity validation prior to method selection.

Thermodynamic Logic

The calculation path to derive enthalpy and entropy from raw solubility data.

ThermoLogic RawData Raw Data: ln(x) vs 1/T VantHoff Linear Regression (van't Hoff Plot) RawData->VantHoff Slope Slope = -ΔH/R VantHoff->Slope Intercept Intercept = ΔS/R VantHoff->Intercept CalcH Calculate Enthalpy (ΔH > 0 Endothermic) Slope->CalcH CalcS Calculate Entropy (ΔS > 0 Disorder) Intercept->CalcS

Caption: Figure 2. Thermodynamic derivation logic using the van't Hoff analysis to extract enthalpy and entropy of dissolution.

Implications for Drug Development[1][3]

  • Formulation Strategy:

    • Due to the high LogP (~2.6) and low aqueous solubility, simple aqueous formulations will fail.

    • Recommendation: Utilize co-solvent systems (PEG-400/Water) or amorphous solid dispersions (ASDs) to enhance bioavailability. The high solubility in acetone makes it an ideal solvent for spray-drying processes.

  • Process Chemistry:

    • The strong temperature dependence of solubility (typically modeled by Apelblat) suggests that cooling crystallization is the most effective purification method.

    • Caution: Ensure the cooling rate is controlled to prevent inclusion of solvent in the crystal lattice, which is common with methyl-substituted heterocycles.

References

  • PubChem. (2025).[3] 2-Methylquinoxaline | C9H8N2 | CID 23686 - Physical Properties and Safety.[4] National Library of Medicine. [Link]

  • LookChem. (2025). 6-Chloro-2-methylquinoxaline Properties and Density Data. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2004). Thermodynamic properties of quinoxaline-1,4-dioxide derivatives: a combined experimental and computational study. Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2018). Thermodynamic models for solubility of heterocyclic compounds in pure solvents. Journal of Chemical & Engineering Data.

Sources

2-Bromo-6-chloro-3-methylquinoxaline MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper for drug development professionals. It prioritizes the "why" and "how" of handling 2-Bromo-6-chloro-3-methylquinoxaline , a versatile heterocyclic building block.

Core Identity & Handling Guide for Medicinal Chemistry Applications

Executive Summary & Compound Profile

2-Bromo-6-chloro-3-methylquinoxaline is a tri-functionalized heterocyclic scaffold valued in medicinal chemistry for its orthogonal reactivity. Unlike simple quinoxalines, this molecule offers three distinct sites for diversification:

  • C2-Bromo: Highly reactive electrophile for SNAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig aminations.

  • C6-Chloro: A robust handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura), typically reactive after the C2 position is derivatized.

  • C3-Methyl: Provides steric bulk to restrict rotamers in drug targets or serves as a site for radical oxidation/bromination.

Physicochemical Identity
PropertyValue / Description
Chemical Name 2-Bromo-6-chloro-3-methylquinoxaline
Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF; Low solubility in water
LogP (Predicted) ~2.8 – 3.2 (Lipophilic)
CAS Number Not universally indexed; Vendor-specific (Analogous to 2-Chloro-3-methylquinoxaline: 709751)

Safety Data Sheet (SDS) Intelligence

Note: As a specialized intermediate, specific toxicological data is often extrapolated from the quinoxaline class. Treat as a potent bioactive agent.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

  • H317: May cause an allergic skin reaction (Sensitizer Alert: Halogenated heterocycles are common haptens).

Critical Handling Protocols

Expert Insight: The C2-bromo bond is labile. Moisture can hydrolyze this back to the quinoxalinone, liberating HBr.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate.

  • PPE Matrix:

    • Eyes: Chemical splash goggles (ANSI Z87.1).[4]

    • Respiratory: N95 minimum; P100/Fume hood required if handling powders >500mg.

    • Skin:Double-gloving recommended.

      • Inner: Nitrile (0.11 mm).

      • Outer: Nitrile or Laminate (Silver Shield®) for prolonged contact. Note: Halogenated aromatics can permeate standard nitrile in <15 mins.

Synthesis & Production Strategy

The synthesis of this compound requires careful regiochemical control. The condensation of 4-chloro-1,2-diaminobenzene with pyruvate often yields a mixture of regioisomers (6-chloro vs. 7-chloro) which must be separated before or after bromination.

Retrosynthetic Workflow

The most robust route utilizes phosphorus oxybromide (POBr3) to convert the intermediate lactam (quinoxalinone) to the bromo-derivative.

Synthesis_Workflow Start 4-Chloro-1,2- diaminobenzene Intermed Mixture of 6-Cl & 7-Cl Quinoxalinones Start->Intermed Condensation (Reflux, EtOH) Reagent1 Methyl Pyruvate Reagent1->Intermed Separation Regioisomer Separation (Crystallization) Intermed->Separation Purification Bromination Bromination (POBr3, 100°C) Separation->Bromination Pure 6-Cl Isomer Product 2-Bromo-6-chloro- 3-methylquinoxaline Bromination->Product S_N reaction

Figure 1: Synthetic pathway emphasizing the critical regioisomer separation step.

Detailed Experimental Protocol (Self-Validating)

Step 1: Condensation

  • Dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in Ethanol.

  • Add Methyl Pyruvate (1.1 eq) dropwise.

  • Reflux for 4–6 hours. Validation: Monitor via TLC (50% EtOAc/Hexane). The diamine spot (polar) should disappear.

  • Cool to precipitate the quinoxalinone isomers. Filter.

Step 2: Bromination (The Critical Step)

  • Place the purified 6-chloro-3-methylquinoxalin-2(1H)-one (dry) in a round-bottom flask.

  • Add POBr3 (3.0 eq) and a catalytic amount of DMF (activates the Vilsmeier-Haack type mechanism).

  • Heat to 90–100°C for 3 hours.

  • Quench Protocol: Cool to RT. Pour slowly onto crushed ice/NaHCO3. Caution: Exothermic hydrolysis of excess POBr3 releases HBr.

  • Extract with DCM. The product is less polar than the starting lactam (higher Rf).

Applications in Drug Discovery (SAR)

The value of 2-bromo-6-chloro-3-methylquinoxaline lies in its differential reactivity . It allows medicinal chemists to "install" the core into a molecule and then sequentially modify it.

Reactivity Profile
  • Position 2 (Br): The most electron-deficient site. Reacts first. Ideal for installing the primary pharmacophore (e.g., an amine via SNAr).

  • Position 6 (Cl): Less reactive. Reacts second. Used for biaryl coupling to extend the scaffold into a hydrophobic pocket.

  • Position 3 (Me): Modulates solubility and metabolic stability (blocks oxidation at C3).

SAR_Map Core 2-Bromo-6-chloro- 3-methylquinoxaline C2_React C2-Bromo: Primary Electrophile (S_NAr / Buchwald) Core->C2_React C6_React C6-Chloro: Secondary Handle (Suzuki Coupling) Core->C6_React C3_React C3-Methyl: Steric/Metabolic Modulator Core->C3_React Kinase Kinase Inhibitors (ATP Hinge Binder) C2_React->Kinase Intercalator DNA Intercalators C6_React->Intercalator

Figure 2: Structure-Activity Relationship (SAR) and orthogonal reactivity map.

Case Study: Kinase Inhibition

Quinoxalines are privileged scaffolds for kinase inhibition. The nitrogen atoms in the ring often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 2-amino substitution (derived from the 2-bromo precursor) usually directs the molecule into the specificity pocket.

References

  • Synthesis of Quinoxaline Derivatives: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2013).[2] Scientific & Academic Publishing. Link

  • Antitumor Activity: Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. (2018). MDPI Molecules. Link

  • Halogenated Solvent Handling: Chemical Safety Protocol: Halogenated Solvents. Vanderbilt University Environmental Health & Safety. Link

  • Quinoxaline Scaffold Utility: Application Notes for 2-Chloroquinoxaline Derivatives in Medicinal Chemistry. BenchChem.[1][5] Link

Sources

Commercial Suppliers and Price of 2-Bromo-6-chloro-3-methylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-chloro-3-methylquinoxaline (and its commercial isomer 6-Bromo-2-chloro-3-methylquinoxaline ) represents a high-value heterocyclic building block in medicinal chemistry. Primarily utilized in the development of kinase inhibitors (e.g., VEGFR-2, ASK1) and antiviral agents, this scaffold owes its utility to the differential reactivity of its halogen substituents.

Market Reality Check:

  • Commercial Availability: The exact isomer 2-Bromo-6-chloro-3-methylquinoxaline is rarely a catalog item. The commercially dominant isomer is 6-Bromo-2-chloro-3-methylquinoxaline (CAS 98416-72-9) .

  • Pricing Tier: High-value intermediate. Small-scale research quantities (100 mg – 1 g) range from $500 to

    
    50–$150 USD per gram .
    
  • Sourcing Strategy: Researchers must verify the position of the bromine and chlorine atoms using NMR, as catalog names are frequently ambiguous regarding the 6- vs. 7-position and 2- vs. 3-position.

Chemical Profile & Specifications

Understanding the exact structure is critical for reactivity. The 2-position (adjacent to nitrogen) is highly electrophilic, facilitating SNAr reactions, while the 6-position is typically reserved for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Identity Matrix
FeatureSpecification
Target Compound 2-Bromo-6-chloro-3-methylquinoxaline (Custom Target)
Commercial Analog 6-Bromo-2-chloro-3-methylquinoxaline (Standard Catalog Item)
CAS Number 98416-72-9 (for 6-Br-2-Cl isomer)
Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol
Reactivity Profile C-2: High SNAr reactivity (Br > Cl).[1][2] C-6: High Pd-coupling reactivity.
Critical Quality Attributes (CQAs)

For drug development, the following purity metrics are non-negotiable:

  • HPLC Purity: ≥ 97.0% (Area %).[2][3][4]

  • Regioisomeric Purity: ≥ 99% (Crucial due to the difficulty in separating 6-Cl and 7-Cl isomers post-synthesis).

  • Water Content (KF): ≤ 0.5% (Moisture degrades the C-2 halogen).[1]

Market Landscape: Suppliers & Pricing[3][6]

The market is split between catalog suppliers (stocking the 2-chloro analog) and custom synthesis houses (for the 2-bromo target).

Price Analysis (Q1 2025 Estimates)
QuantitySupplier TypeEstimated Price (USD)Lead TimeNotes
100 mg Catalog (Tier 1)$70 - $901-3 DaysTypically CAS 98416-72-9
1 g Catalog (Tier 1)$500 - $7501-3 DaysHigh purity (>98%)
10 g Custom Synthesis$1,500 - $2,5004-6 WeeksRequires batch validation
1 kg Bulk Manufacturer$15,000 - $25,0008-12 WeeksFTE-based pricing model
Recommended Suppliers
  • Tier 1 (Catalog/Stock): Fluorochem, Sigma-Aldrich (Merck), Combi-Blocks.

  • Tier 2 (Sourcing/Aggregators): MolPort, eMolecules (Use these to compare global stock).

  • Tier 3 (Custom Synthesis): WuXi AppTec, PharmBlock, ChemPartner (Required for the specific 2-Bromo isomer).

Technical Context: Synthesis & Utility

The cost of this material is driven by the regioselectivity challenge during the ring-closure step. The synthesis diverges based on whether the researcher requires the 2-Chloro or 2-Bromo functionality.

Synthesis Pathways

The synthesis typically begins with 4-bromo-2-nitroaniline (for the commercial analog) or 4-chloro-2-nitroaniline (for the custom target).

Pathway A: The Commercial Route (6-Bromo-2-chloro-3-methyl) [1]
  • Reduction: 4-Bromo-2-nitroaniline

    
     4-Bromo-o-phenylenediamine.
    
  • Condensation: Reaction with Pyruvic Acid or Ethyl Pyruvate .

    • Challenge: This produces a mixture of 6-bromo-3-methylquinoxalin-2-one and 7-bromo-3-methylquinoxalin-2-one. Regioisomers must be separated here or at the final stage.

  • Chlorination: Treatment with POCl3 yields the final 2-chloro product.[5]

Pathway B: The Custom Route (2-Bromo-6-chloro-3-methyl)

To install a bromine at C-2 (more reactive than Cl), the protocol changes:

  • Precursor: Start with 4-Chloro-o-phenylenediamine.

  • Condensation: React with pyruvate to form 6-chloro-3-methylquinoxalin-2-one.

  • Bromination: Treatment with POBr3 (Phosphorus oxybromide) instead of POCl3.

    • Cost Factor: POBr3 is significantly more expensive than POCl3, increasing the cost of the 2-Bromo derivative.

Visualization: Synthesis Logic Flow

SynthesisPath Start Starting Material: 4-Halo-2-nitroaniline Red Reduction (H2/Pd-C or Fe/HCl) Start->Red Diamine Intermediate: 4-Halo-o-phenylenediamine Red->Diamine Cond Condensation (Pyruvate) Diamine->Cond Quinox Quinoxalin-2-one (Isomer Mixture) Cond->Quinox POCl3 Reagent: POCl3 (Standard) Quinox->POCl3 If Halogen=Br POBr3 Reagent: POBr3 (Custom) Quinox->POBr3 If Halogen=Cl ProdA Product A: 6-Bromo-2-chloro-3-methyl (Commercial) POCl3->ProdA ProdB Product B: 2-Bromo-6-chloro-3-methyl (Custom Target) POBr3->ProdB

Figure 1: Divergent synthesis pathways determining the final halogen configuration. Route A leads to the standard commercial product; Route B yields the highly reactive 2-bromo custom target.

Experimental Protocol: Quality Control

Before using this expensive intermediate in a library synthesis, you must validate its identity and purity. The following protocol is a standard QC workflow.

Protocol: Structural Validation via 1H NMR

Objective: Distinguish between the 6-chloro and 7-chloro isomers (or 6-bromo vs 7-bromo).

  • Solvent Selection: Dissolve 5 mg of the sample in 0.6 mL of DMSO-d6 . (CDCl3 may cause peak overlapping).

  • Acquisition: Run a standard proton scan (at least 400 MHz).

  • Analysis of Aromatic Region (7.5 – 8.5 ppm):

    • 3-Methyl Group: Look for a singlet around

      
       2.6 – 2.8 ppm.
      
    • C-5 Proton: This proton appears as a doublet with a small meta-coupling constant (~2 Hz) if the halogen is at C-6.

    • Coupling Pattern:

      • 6-Substituted: H-5 (d, J2Hz), H-7 (dd, J9, 2Hz), H-8 (d, J~9Hz).

      • 7-Substituted: H-5 (d, J9Hz), H-6 (dd, J9, 2Hz), H-8 (d, J~2Hz).

  • Self-Validation: If the coupling constants do not match the expected ortho vs meta relationships, reject the batch as a regioisomeric mixture.

References

  • Fluorochem Ltd. (2025). Product Specification: 6-Bromo-2-chloro-3-methylquinoxaline. Retrieved from

  • ChemicalBook. (2025).[2] 2-Bromoquinoxaline Derivatives Price and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PubMed Central. Retrieved from

  • Sigma-Aldrich (Merck). (2025). 2-Chloro-3-methylquinoxaline Catalog Entry. Retrieved from

  • MolDB. (2025). 6-Bromo-2-chloroquinoxaline Compound Profile. Retrieved from

Sources

Methodological & Application

Synthesis of 2-Bromo-6-chloro-3-methylquinoxaline from 4-bromo-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Source Precursor: 4-Bromo-o-phenylenediamine (4-Bromo-1,2-diaminobenzene) Target Class: 2,6-Dihalo-3-methylquinoxalines

Part 1: Scientific Rationale & Strategic Correction (E-E-A-T)

Senior Scientist’s Note on Structural Integrity: A critical analysis of the requested transformation—synthesizing a 6-chloro -quinoxaline core from a 4-bromo -phenylenediamine precursor—reveals a halogen mismatch. In standard quinoxaline scaffold assembly, the halogen on the benzene ring (position 6 or 7) is inherited directly from the phenylenediamine starting material.

  • Pathway A (Requested Precursor): Starting with 4-bromo-o-phenylenediamine yields 2,6-dibromo-3-methylquinoxaline (or its 2,7-isomer). The benzene ring retains the bromine.

  • Pathway B (Requested Target): To synthesize 2-bromo-6-chloro-3-methylquinoxaline , the correct starting material is 4-chloro-o-phenylenediamine .

Decision: This guide prioritizes Pathway A (using the requested 4-bromo precursor) to ensure protocol validity while providing the necessary adjustments for Pathway B. The chemistry described is a self-validating system : the identity of the starting halogen dictates the identity of the C6-substituent.

Mechanism of Action: The Phillips Condensation

The synthesis relies on the condensation of a 1,2-diamine with a 1,2-dicarbonyl equivalent (pyruvic acid). This proceeds via a double Schiff base formation.

  • Regioselectivity: The reaction with unsymmetrical diamines (like 4-bromo-OPD) and unsymmetrical dicarbonyls (pyruvic acid) produces two regioisomers: the 6-bromo and 7-bromo quinoxalin-2-ones.

  • Electronic Effects: The electron-withdrawing bromine at position 4 deactivates the para-amino group (position 1) more than the meta-amino group (position 2). Consequently, the more nucleophilic amino group (meta to Br) attacks the more electrophilic ketone carbonyl of pyruvic acid first, often favoring the 7-bromo isomer. However, solvent and acid catalysis can shift this ratio.

  • Aromatization: The resulting intermediate tautomerizes to the stable lactam (quinoxalinone), which is then aromatized via bromination at C2 using Phosphorus Oxybromide (

    
    ).
    
Part 2: Experimental Protocol
Workflow Visualization

QuinoxalineSynthesis SM 4-Bromo-o-phenylenediamine (Starting Material) Inter Intermediate Mixture: 6-Bromo & 7-Bromo 3-methylquinoxalin-2(1H)-one SM->Inter Condensation (EtOH, Reflux, 4h) Reagent1 Pyruvic Acid (1.2 equiv) Reagent1->Inter Sep Purification: Regioisomer Separation Inter->Sep Crystallization/Chromatography Product Target: 2,6-Dibromo-3-methylquinoxaline Sep->Product Bromination (100°C, 2h) Reagent2 POBr3 (Phosphorus Oxybromide) Reagent2->Product

Figure 1: Synthetic workflow for the conversion of 4-bromo-o-phenylenediamine to the 2,6-dibromo-quinoxaline scaffold. Note that for the 6-chloro target, the starting material is simply substituted with 4-chloro-o-phenylenediamine.

Step 1: Condensation to Quinoxalinone Core

Objective: Assemble the heterocyclic ring.

Reagents:

Reagent MW ( g/mol ) Equivalents Amount (Example)
4-Bromo-o-phenylenediamine 187.04 1.0 1.87 g
Pyruvic Acid 88.06 1.2 1.06 g (approx 0.84 mL)
Ethanol (Absolute) Solvent - 20 mL

| Acetic Acid (Glacial) | Catalyst | 0.1 | 0.5 mL |

Protocol:

  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.87 g of 4-bromo-o-phenylenediamine in 20 mL of absolute ethanol.

  • Addition: Add 1.06 g of pyruvic acid dropwise over 5 minutes. The solution may darken immediately due to Schiff base formation.

  • Catalysis: Add 0.5 mL of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The quinoxalinone product typically precipitates as a solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted pyruvic acid.

  • Isomer Isolation (Critical): The solid is likely a mixture of 6-bromo-3-methylquinoxalin-2(1H)-one and its 7-bromo isomer.

    • Separation: Recrystallize from ethanol/DMF (9:1). The 6-bromo isomer often crystallizes preferentially. Alternatively, use flash column chromatography (SiO2, Gradient: DCM -> 5% MeOH/DCM).

Yield: Expect 70–85% crude yield.

Step 2: Aromatization/Bromination at C2

Objective: Convert the tautomeric ketone (lactam) to the bromo-substituted aromatic system.

Reagents:

Reagent MW ( g/mol ) Equivalents Amount
6-Bromo-3-methylquinoxalin-2-one 239.07 1.0 1.0 g
Phosphorus Oxybromide (POBr3) 286.68 1.5 1.8 g
Toluene (Anhydrous) Solvent - 15 mL

| Pyridine | Base (Cat.) | 0.1 | 2-3 drops |

Protocol:

  • Setup: Use a dry 50 mL RBF under an inert atmosphere (Nitrogen or Argon). Moisture reacts violently with

    
    .
    
  • Mixing: Suspend 1.0 g of the purified quinoxalinone isomer in 15 mL of anhydrous toluene.

  • Activation: Add 1.8 g of

    
     in one portion, followed by 2-3 drops of dry pyridine.
    
  • Reaction: Heat the mixture to 90–100°C. The solid will dissolve as the reaction proceeds, evolving HBr gas (use a scrubber). Stir for 2–3 hours.

  • Quenching (Hazard): Cool to room temperature. Pour the reaction mixture slowly onto 50 g of crushed ice/water with vigorous stirring to hydrolyze excess

    
    .
    
  • Extraction: Neutralize with saturated

    
     solution until pH ~8. Extract with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel chromatography (Hexanes/EtOAc 9:1).
    

Final Product: 2,6-Dibromo-3-methylquinoxaline (or 2-bromo-6-chloro-3-methylquinoxaline if 4-chloro-OPD was used).

Part 3: Analytical Validation

To confirm the structure and distinguish between the 6-halo and 7-halo isomers, NMR spectroscopy is required.

Expected Data for 2,6-Dibromo-3-methylquinoxaline:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.85 (s, 3H, 
      
      
      
      at C3).
    • 
       7.95 (d, J=8.8 Hz, 1H, H8).
      
    • 
       7.78 (dd, J=8.8, 2.1 Hz, 1H, H7).
      
    • 
       8.15 (d, J=2.1 Hz, 1H, H5).
      
    • Note: The coupling constants and shift of H5 (isolated proton) are diagnostic.

References
  • Cheung, C. W., & Buchwald, S. L. (2013). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. Journal of Organic Chemistry, 78(4), 1421–1433. (Cited for general cross-coupling utility of bromo-quinoxalines).

  • Sessler, J. L., et al. (2006). Synthesis and study of quinoxaline-fused porphyrins. Journal of Organic Chemistry, 71(21), 8106-8116. (Protocol for diamine condensation with pyruvates).

  • Ramli, Y., et al. (2017). Synthesis and Antibacterial Activity of Some New Quinoxaline Derivatives. Journal of Materials and Environmental Science, 8(5), 1606-1613. (Specific conditions for POBr3 bromination).

Application Note: Protocol for Chlorination of 6-Bromo-3-methylquinoxalin-2-ol Using POCl₃

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for converting 6-bromo-3-methylquinoxalin-2-ol (also known as 6-bromo-3-methylquinoxalin-2(1H)-one) to 2-chloro-6-bromo-3-methylquinoxaline using Phosphorus Oxychloride (POCl₃).

This transformation is a cornerstone in medicinal chemistry, often serving as the activation step to install nucleophiles (amines, alkoxides) at the C2 position. While the reaction is robust, the safety profile of POCl₃ and the thermodynamics of the quenching process require strict adherence to the "Reverse Quench" methodology described herein.

Reaction Mechanism & Chemical Logic

The conversion proceeds via a nucleophilic aromatic substitution (


) pathway, facilitated by the in situ activation of the tautomeric amide oxygen.
Mechanistic Insight[1]
  • Activation: The amide oxygen attacks the electrophilic phosphorus of POCl₃, releasing a chloride ion and forming a highly reactive dichlorophosphoryl intermediate (leaving group).

  • Catalysis (Optional but Recommended): If N,N-Dimethylformamide (DMF) is added, it reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than POCl₃ alone, significantly accelerating the reaction.

  • Substitution: The chloride ion (generated in step 1) attacks the C2 position of the quinoxaline ring, displacing the phosphoro-oxygen leaving group and aromatizing the system.

Mechanistic Visualization

The following diagram illustrates the activation and substitution pathway.[1]

G Substrate 6-Bromo-3-methyl quinoxalin-2-ol (Amide Tautomer) Intermediate Phosphorylated Intermediate (Activated Leaving Group) Substrate->Intermediate O-Phosphorylation (-HCl) POCl3 POCl3 (Reagent) POCl3->Intermediate Chloride Cl- Nucleophile Product 2-Chloro-6-bromo- 3-methylquinoxaline Intermediate->Product SNAr Substitution (-PO2Cl2-) Chloride->Product Attack at C2

Caption: Figure 1. Mechanistic pathway for the dehydroxy-chlorination of quinoxalinones via phosphoryl activation.

Safety Profile & Hazard Mitigation

CRITICAL WARNING: POCl₃ reacts violently with water, releasing HCl gas and phosphoric acid. The reaction is highly exothermic.[2]

HazardMitigation Strategy
Water Sensitivity Ensure all glassware is flame-dried or oven-dried. Use anhydrous reagents.[3]
Exothermic Quench NEVER add water to the reaction mixture. Always add the reaction mixture dropwise to ice/water (Reverse Quench).
HCl Evolution The reaction and quench produce copious HCl gas. A caustic scrubber (NaOH trap) connected to the manifold is mandatory.
Corrosivity Wear acid-resistant gloves, a face shield, and a lab coat. Work strictly in a fume hood.

Materials & Equipment

Reagents
  • Substrate: 6-bromo-3-methylquinoxalin-2-ol (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl₃) (5.0 – 10.0 equiv; acts as solvent and reagent)

  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops per gram of substrate)

  • Quenching: Crushed Ice, Saturated NaHCO₃ solution.[4]

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Equipment
  • Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser with drying tube (CaCl₂ or N₂ line).

  • Magnetic stir bar (Teflon coated).

  • Temperature probe/Oil bath.

  • Dropping funnel (pressure-equalizing) for large scales (>10g).

Experimental Protocol

Phase 1: Reaction Setup
  • Drying: Flame-dry a 2-neck round-bottom flask and cool under a stream of dry Nitrogen or Argon.

  • Charging: Add 6-bromo-3-methylquinoxalin-2-ol (e.g., 5.0 g, 20.9 mmol) to the flask.

  • Reagent Addition: Carefully add POCl₃ (30 mL, ~15 equiv) to the solid. The substrate may not dissolve immediately.[5]

    • Note: POCl₃ is used in excess to drive the equilibrium and serve as the solvent.

  • Catalysis: Add 3-5 drops of anhydrous DMF .

    • Observation: Mild effervescence (HCl release) may occur upon DMF addition.

Phase 2: Reaction & Monitoring[3]
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 100–110°C (gentle reflux).

  • Solubilization: The suspension should clear to a homogeneous solution within 30–60 minutes as the chlorinated product is formed.

  • Duration: Maintain reflux for 2 to 4 hours .

  • Monitoring (TLC):

    • Eluent: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Target: Disappearance of the polar starting material (low R_f) and appearance of a non-polar spot (high R_f, approx 0.6–0.8).

Phase 3: Workup (The "Reverse Quench")[2]
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Concentration (Optional but Recommended): If the volume of POCl₃ is excessive, distill off the excess POCl₃ under reduced pressure (rotary evaporator with a base trap) to a viscous oil. Caution: Do not distill to complete dryness to avoid thermal instability.

  • Quenching (Critical Step):

    • Prepare a beaker with 200g of crushed ice and 50 mL saturated NaHCO₃.

    • Stir the ice slurry vigorously.

    • Pour the reaction mixture (or concentrated oil) slowly onto the stirring ice.

    • Why? This dissipates the heat of hydrolysis immediately.

  • Neutralization: Adjust pH to ~7–8 using solid NaHCO₃ or 1M NaOH if necessary.

Phase 4: Purification
  • Extraction: Extract the aqueous slurry with DCM (3 x 50 mL).

  • Washing: Wash combined organics with Brine (1 x 50 mL).

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration & Evaporation: Filter and concentrate in vacuo.

  • Final Polish: The resulting solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0 → 10% EtOAc/Hexanes).

Workflow Visualization

Workflow Start Start: 6-bromo-3-methylquinoxalin-2-ol Setup Add POCl3 (excess) + cat. DMF Start->Setup Reflux Reflux at 110°C (2-4 hrs) Setup->Reflux Check TLC Check (SM consumed?) Reflux->Check Check->Reflux No Evap Optional: Evaporate excess POCl3 Check->Evap Yes Quench REVERSE QUENCH Pour mixture ONTO Ice/NaHCO3 Evap->Quench Extract Extract with DCM -> Wash -> Dry Quench->Extract Finish Final Product: 2-Chloro-6-bromo-3-methylquinoxaline Extract->Finish

Caption: Figure 2. Operational workflow for the synthesis, emphasizing the critical reverse quench step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old POCl₃ (hydrolyzed).Distill POCl₃ before use or increase equivalents.
Product Hydrolysis Quench was too hot or acidic.Ensure temperature remains <20°C during quench; maintain pH > 7.
Low Yield Product lost in aqueous layer.The product is lipophilic but ensure thorough extraction; check aqueous pH.
Dark/Tar Formation Overheating or lack of solvent.Do not exceed 110°C. Ensure enough POCl₃ is present to act as solvent.

References

  • Common Organic Chemistry. (n.d.). POCl3 Mechanism for Activated Chlorine Formation. Retrieved from [Link]

  • American Chemical Society. (2010).[6] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. Retrieved from [Link]

Sources

Nucleophilic aromatic substitution (SNAr) on 2-chloro-3-methylquinoxaline derivatives

Application Note: Nucleophilic Aromatic Substitution ( ) on 2-Chloro-3-methylquinoxaline Derivatives

Executive Summary

The 2-chloro-3-methylquinoxaline scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, antimicrobial agents, and intercalating DNA ligands. This guide details the functionalization of the C2 position via Nucleophilic Aromatic Substitution (

This document provides three distinct, validated protocols: a robust thermal method for bulk synthesis, a microwave-assisted protocol for rapid library generation, and a green chemistry approach utilizing aqueous media.

Mechanistic Insight & Reactivity Profile

The Electronic Landscape

The reactivity of 2-chloro-3-methylquinoxaline is driven by the electronegativity of the pyrazine nitrogen atoms (N1 and N4). These atoms inductively withdraw electron density from the carbon scaffold, making the C2 position highly electrophilic.

  • Activation: The ipso-carbon (C2) is activated for nucleophilic attack.

  • Deactivation/Sterics: The 3-methyl group provides weak electron donation (hyperconjugation) and minor steric hindrance compared to a proton, but it does not significantly impede

    
     reactions with primary nucleophiles.
    
Reaction Mechanism (Addition-Elimination)

The reaction proceeds via a classic two-step addition-elimination pathway.

  • Addition: The nucleophile attacks C2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex).

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.[1]

Note: The formation of the intermediate is typically the rate-determining step. Therefore, polar aprotic solvents that stabilize the transition state often accelerate the reaction.

SNAr_MechanismSubstrate2-Chloro-3-methylquinoxalineTSMeisenheimer-likeIntermediate(Anionic Sigma Complex)Substrate->TS Addition(Rate Limiting)NuNucleophile(R-NH2, R-OH)Nu->TS Addition(Rate Limiting)Product2-Substituted3-methylquinoxalineTS->Product Elimination(Restoration of Aromaticity)LGLeaving Group(Cl-)TS->LG

Figure 1: Stepwise addition-elimination mechanism for the

Optimization Parameters

To achieve high yields (>85%) and minimize side reactions (such as hydrolysis to the hydroxy-quinoxaline), specific parameters must be controlled.

ParameterRecommendationRationale
Solvent DMF, DMSO (Standard)EtOH, iPrOH (Protic)Water (Green)Polar aprotic solvents stabilize the polar transition state.[2] Protic solvents are useful for amines to assist in proton transfer.
Base

,

(Inorganic)DIPEA,

(Organic)
Essential to neutralize the HCl byproduct.[2] Caution: Avoid strong amide bases (LDA) which may deprotonate the acidic 3-methyl group.
Temperature 80–120°C (Thermal)140–160°C (Microwave)Activation energy barrier requires heat. Microwave heating overcomes steric hindrance of the 3-methyl group rapidly.
Catalyst KI (Potassium Iodide)Optional.[3] Finkelstein-type in-situ exchange (Cl

I) creates a better leaving group, accelerating sluggish reactions.

Validated Experimental Protocols

Protocol A: Standard Thermal Substitution (Amines)

Best for: Bulk scale-up (grams to kilograms) and sensitive functional groups.[2]

Materials:

  • 2-Chloro-3-methylquinoxaline (1.0 equiv)[2]

  • Amine Nucleophile (1.2 equiv)[2]

  • 
     (Anhydrous, 2.0 equiv)[2]
    
  • Potassium Iodide (KI) (0.1 equiv - optional catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[2]

Procedure:

  • Setup: Charge a round-bottom flask with 2-chloro-3-methylquinoxaline (e.g., 1.0 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Solvation: Add DMF (3–5 mL/mmol). Stir to create a suspension.

  • Addition: Add the amine nucleophile (1.2 mmol). If using KI, add it now.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4–12 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 7:3).[2] The starting material (Rf ~0.[2][4]6) should disappear; product usually is more polar.[2]

  • Workup: Cool to room temperature. Pour into ice-cold water (10x reaction volume).

    • Precipitation: Often the product precipitates as a solid. Filter and wash with water.

    • Extraction: If oil forms, extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.[2][5]
      
Protocol B: Microwave-Assisted Synthesis

Best for: Medicinal chemistry library generation and sterically hindered amines.

Materials:

  • Microwave vial (2–5 mL)

  • Substrate (0.5 mmol)

  • Nucleophile (1.5 equiv)[2][5]

  • DIPEA (Diisopropylethylamine) (2.0 equiv)[2]

  • Solvent: EtOH or NMP (N-Methyl-2-pyrrolidone).

Procedure:

  • Assembly: Combine substrate, amine, and DIPEA in the microwave vial. Add 2 mL of solvent. Cap the vial.

  • Irradiation: Heat in a microwave reactor (e.g., Biotage or CEM) at 150°C for 10–20 minutes .

    • Note: Use "High Absorption" setting if using EtOH.

  • Purification: Evaporate solvent directly (if volatile) or load directly onto a SCX (Strong Cation Exchange) cartridge for "catch-and-release" purification of basic products.

Protocol C: Green Chemistry (Aqueous/Surfactant)

Best for: Environmental sustainability and simple nucleophiles.[2]

Materials:

  • Substrate (1.0 equiv)

  • Nucleophile (1.1 equiv)[2][5]

  • Additive: TPGS-750M (2 wt% in water) OR simply neat water.[2]

  • Base: None (if amine is in excess) or mild

    
    .
    

Procedure:

  • Suspension: Add substrate and nucleophile to a flask containing water (or surfactant solution).[2]

  • Reflux: Heat to reflux (100°C) with vigorous stirring. The organic reagents will form an emulsion/suspension.

  • Reaction Time: 2–6 hours. The hydrophobicity of the reactants drives them together ("on-water" effect).

  • Isolation: Cool to RT. The product will solidify. Filter and wash with water. Recrystallize from Ethanol if necessary.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific nucleophile and constraints.

WorkflowStartSelect NucleophileTypeNucleophile Type?Start->TypeAmineAmine (1° or 2°)Type->AmineO_SOxygen/Sulfur(Phenol/Thiol)Type->O_SScaleScale?Amine->ScaleStrongBaseRequires Strong Base(NaH/Cs2CO3)in DMFO_S->StrongBasePhenols need deprotonationSmall< 100 mg(Library)Scale->SmallLarge> 1 g(Process)Scale->LargeScale->LargeIf simple amineMWProtocol B:Microwave(150°C, 15 min)Small->MWThermProtocol A:Thermal DMF(90°C, 4-12h)Large->ThermGreenProtocol C:Aqueous Reflux(Green Chem)Large->GreenIf simple amine

Figure 2: Decision matrix for protocol selection based on nucleophile type and reaction scale.

Quality Control & Troubleshooting

Analytical Validation (NMR)
  • Starting Material: The C2-Cl carbon typically appears around 150 ppm in

    
     NMR.
    
  • Product: Upon substitution with an amine, this shift moves upfield (shielded) to ~145–148 ppm .

  • Proton NMR: Look for the disappearance of the specific pattern associated with the starting material and the appearance of the N-H proton (broad singlet, often 5–8 ppm depending on solvent) or new alkyl peaks from the amine. The 3-methyl singlet (approx. 2.7 ppm) is a diagnostic anchor that should remain but may shift slightly.

Common Issues
IssueProbable CauseSolution
Low Conversion Nucleophile is sterically hindered or poor nucleophilicity (e.g., aniline).[2]Switch to Protocol B (Microwave) or add KI (0.1 eq) to generate the more reactive iodide intermediate.
Hydrolysis (OH product) Wet solvent or hygroscopic base.[2]Use anhydrous DMF/DMSO and store

in a desiccator.
Side Products Deprotonation of 3-methyl group.Avoid strong bases like NaH or LDA. Stick to Carbonates or Tertiary Amines.[6]

References

  • General

    
     on Quinoxalines: 
    
    • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines.[2][3] (2023).[7][8] National Institutes of Health (NIH).

    • [Link]

  • Microwave Assisted Protocols

    • Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022).[2] University of Dayton eCommons.

    • [Link][2]

  • Green Chemistry Approaches

    • Nucleophilic aromatic substitution reactions under aqueous, mild conditions.[9] Green Chemistry (RSC).[9]

    • [Link]

  • Structural Data & Reactivity

    • 2-Chloro-3-methylquinoxaline Crystallography and Reactivity. ResearchGate.[8][10][11]

    • [Link]

Suzuki-Miyaura coupling conditions for 6-bromoquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven guide for the Suzuki-Miyaura cross-coupling of 6-bromoquinoxaline . It is designed for medicinal chemists and process scientists requiring high-fidelity protocols that account for the specific electronic and coordinating properties of the quinoxaline scaffold.

Executive Summary & Mechanistic Insight

The 6-bromoquinoxaline core presents a unique duality in palladium-catalyzed coupling:

  • Electronic Activation: The electron-deficient pyrazine ring pulls electron density from the fused benzene ring. While less electron-poor than the 2/3-positions, the 6-position is sufficiently activated for oxidative addition , often reacting faster than comparable bromobenzenes.

  • Catalyst Poisoning: The N1 and N4 nitrogens are soft Lewis bases capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle. This "poisoning" effect necessitates the use of higher catalyst loadings or sterically bulky ligands (e.g., phosphines like XPhos or chelating ligands like dppf) to displace the substrate from the metal center.

Critical Success Factors
  • Base Selection: Carbonates (

    
    , 
    
    
    
    ) are standard, but phosphates (
    
    
    ) are superior for heteroaryl boronic acids prone to protodeboronation.
  • Solvent Systems: Biphasic systems (Dioxane/H

    
    O) are critical to solubilize the inorganic base and facilitate transmetallation.
    
  • Degassing: Quinoxalines are prone to oxidation; rigorous exclusion of

    
     prevents homocoupling and catalyst deactivation.
    

Reaction Optimization Matrix

Use this decision matrix to select the appropriate protocol based on your coupling partner.

VariableProtocol A: Standard (Robust) Protocol B: Advanced (Steric/Heteroaryl)
Substrate Scope Phenyl, p-Tolyl, electron-rich arylsPyridyl, Indolyl, ortho-substituted aryls
Catalyst Pd(PPh

)

(5 mol%)
Pd(dppf)Cl

[1]·DCM
or XPhos Pd G2 (2–5 mol%)
Ligand PPh

(included in cat.)
dppf (bidentate) or XPhos (bulky monodentate)
Base Na

CO

or K

CO

(2.0 M aq.)
K

PO

(3.0 equiv, solid or aq.) or Cs

CO

Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1) or n-Butanol
Temperature 90 °C (Oil Bath)80–100 °C (Oil Bath) or 110 °C (Microwave)
Reaction Time 4 – 12 Hours1 – 4 Hours (MW) or 12–18 Hours (Thermal)

Detailed Experimental Protocols

Protocol A: Standard Conditions (High Yield for Aryl Boronic Acids)

Best for: Coupling 6-bromoquinoxaline with phenylboronic acid or simple substituted aryl boronic acids.

Reagents:

  • 6-Bromoquinoxaline (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(PPh

    
    )
    
    
    
    (Tetrakis) (0.05 equiv / 5 mol%)
  • Na

    
    CO
    
    
    
    (2.0 equiv, added as 2M aqueous solution)
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charge Solids: Add 6-bromoquinoxaline (1.0 mmol, 209 mg), aryl boronic acid (1.2 mmol), and Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol) to the flask.
    • Note: Pd(PPh

      
      )
      
      
      
      is air-sensitive. Weigh quickly or use a glovebox if available.
  • Solvent Addition: Add 1,4-Dioxane (8 mL) via syringe.

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen gas for 15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Base Addition: Add degassed 2M Na

    
    CO
    
    
    
    solution (1.0 mL, 2.0 mmol) via syringe. The mixture will turn biphasic.
  • Reaction: Heat the mixture to 90 °C in an oil bath. Stir vigorously to ensure phase mixing. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS.

    • Visual Cue: The reaction often darkens from yellow/orange to black (Pd black formation) upon completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc.[2] Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0%

      
       40% EtOAc in Hexanes. Quinoxalines are moderately polar.
      
Protocol B: Advanced Conditions (Heterocycles & Steric Hindrance)

Best for: Coupling with 3-pyridyl boronic acid, 2-methoxy phenyl boronic acid, or unstable boronic acids.

Reagents:

  • 6-Bromoquinoxaline (1.0 equiv)

  • Heteroaryl Boronic Acid / Pinacol Ester (1.5 equiv)

  • Pd(dppf)Cl

    
    ·DCM  (0.03 – 0.05 equiv)
    
  • K

    
    PO
    
    
    
    (3.0 equiv)[3]
  • Solvent: THF / Water (10:1)

Step-by-Step Procedure:

  • Setup: Use a microwave vial (for small scale) or Schlenk flask.

  • Charge: Add 6-bromoquinoxaline, boronic ester, Pd(dppf)Cl

    
    ·DCM, and finely powdered K
    
    
    
    PO
    
    
    .
  • Degas: Cap the vessel and purge with inert gas (vac/fill cycles x3).

  • Solvent: Add degassed THF/Water mixture.

  • Reaction:

    • Thermal: Heat to 80 °C for 12–16 hours.

    • Microwave: Heat to 100 °C for 1 hour.

  • Workup: Filter through a pad of Celite to remove insoluble phosphate salts and Pd residues. Rinse with MeOH/DCM.[4] Concentrate and purify.

Visualizations

Figure 1: Catalytic Cycle & Quinoxaline Specifics

This diagram illustrates the standard catalytic cycle, highlighting the specific interaction points for the quinoxaline core.

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast for 6-Br-Quinoxaline) Pd0->OxAdd + 6-Br-Quinoxaline PdII_Ar Ar-Pd(II)-Br (Intermediate A) OxAdd->PdII_Ar BaseStep Base Activation (OH- replaces Br-) PdII_Ar->BaseStep + Base (Na2CO3) Poison Catalyst Poisoning (N-Coordination) PdII_Ar->Poison Quinoxaline N binds Pd PdII_OH Ar-Pd(II)-OH (Intermediate B) BaseStep->PdII_OH TransMet Transmetallation (Rate Determining for bulky Ar) PdII_OH->TransMet + Ar'-B(OH)2 PdII_BiAr Ar-Pd(II)-Ar' (Intermediate C) TransMet->PdII_BiAr RedElim Reductive Elimination (Product Release) PdII_BiAr->RedElim RedElim->Pd0 Regeneration Product 6-Arylquinoxaline (Final Product) RedElim->Product

Caption: Catalytic cycle showing the oxidative addition of 6-bromoquinoxaline. Note the potential off-cycle "Poisoning" pathway where quinoxaline nitrogen coordinates to Palladium.

Figure 2: Optimization Workflow

A logical flow for troubleshooting low yields.

Optimization Start Start: Protocol A (Pd(PPh3)4 / Na2CO3) Check Check Yield / Conversion Start->Check Success Yield > 70% Proceed to Isolation Check->Success Good Fail1 Problem: No Reaction (Recovered SM) Check->Fail1 Low Conv. Fail2 Problem: Protodeboronation (Ar-H formed) Check->Fail2 Ar-H byproduct Fail3 Problem: Homocoupling (Ar-Ar formed) Check->Fail3 Dimer byproduct Sol1 Switch to Protocol B (Pd(dppf)Cl2 + Higher Temp) Fail1->Sol1 Sol2 Use Anhydrous Conditions (DMF/Cs2CO3) or dry THF Fail2->Sol2 Sol3 Degas Vigorously Reduce Catalyst Loading Fail3->Sol3

Caption: Decision tree for optimizing Suzuki couplings of 6-bromoquinoxaline based on observed reaction outcomes.

Troubleshooting & Tips

ObservationRoot CauseCorrective Action
Starting Material Recovered Catalyst deactivation by N-coordination.Switch to Pd(dppf)Cl

or XPhos Pd G2 . These bulky ligands prevent N-binding.
Deboronation (Ar-H) Hydrolytic instability of boronic acid.Use Boronic Esters (Pinacol) instead of acids. Switch base to K

PO

or KF . Reduce water content.[5]
Black Precipitate Early Catalyst decomposition (Pd black).Ensure rigorous degassing.[5] Add excess ligand (e.g., triphenylphosphine) to stabilize Pd.
Low Solubility Quinoxaline insolubility.Add co-solvent: DMF or n-Butanol . Heat to reflux.[2][6]

References

  • General Suzuki Coupling of 6-Bromoquinoxaline

    • Method: Pd(PPh

      
      )
      
      
      
      , Na
      
      
      CO
      
      
      , Toluene/EtOH/H
      
      
      O.[1]
    • Source: Wolf, C. et al. "Palladium-Phosphinous Acid-Catalyzed Cross-Coupling Reactions." J. Org.[7][8] Chem.2003 , 68, 7551.

  • Protocol for Electron-Deficient Heterocycles (Pd(dppf)Cl

    
    ): 
    
    • Method: Pd(dppf)Cl

      
      , K
      
      
      
      CO
      
      
      , Dioxane/H
      
      
      O.[1]
    • Source: Molander, G. A. et al. "Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates." J. Org.[7][8] Chem.2010 , 75, 3731.

  • Synthesis of 6-Phenylquinoxaline (Patent Reference)

    • Method: 6-bromoquinoxaline + phenylboronic acid, Pd(PPh ) , Na CO .
    • Source: WO2012016187A1 (BenchChem D
  • Troubleshooting N-Heterocycle Coupling

    • Insight: Mechanisms of catalyst poisoning by azoles and solutions using bulky ligands.
    • Source: Billingsley, K.; Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." J. Am. Chem. Soc.[7][8]2007 , 129, 3358.

Sources

Application Note: Site-Selective Buchwald-Hartwig Amination of 2-Bromo-6-chloro-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective Buchwald-Hartwig amination of 2-bromo-6-chloro-3-methylquinoxaline . The quinoxaline scaffold is a privileged structure in medicinal chemistry, often requiring precise functionalization.[1] This substrate presents a classic chemo-selectivity challenge: distinguishing between two halogenated sites (C2-Br vs. C6-Cl) and two distinct electronic environments (electron-deficient pyrazine ring vs. benzenoid ring).

This protocol leverages the inherent electronic bias of the quinoxaline core and the leaving group ability (


) to achieve exclusive C2-amination, preserving the C6-chloride for subsequent diversification.

Chemo-Selectivity & Mechanistic Rationale

Successful execution of this reaction requires understanding the electronic landscape of the substrate.

Reactivity Hierarchy

The substrate contains two electrophilic sites. Their reactivity toward Pd(0) oxidative addition is governed by:

  • Bond Dissociation Energy (BDE): The

    
     bond is weaker than the 
    
    
    
    bond, facilitating faster oxidative addition at the bromine site.
  • Electronic Activation:

    • C2 Position (Pyrazine Ring): Highly electron-deficient due to the adjacent imine nitrogens (N1 and N4). This position is activated for both oxidative addition and nucleophilic attack.

    • C6 Position (Benzenoid Ring): significantly less electron-deficient.

  • Steric Environment: The C3-methyl group introduces mild steric strain near C2 but effectively blocks the C3 position from side reactions. It does not significantly impede the approach of the palladium catalyst compared to the electronic activation benefits.

Conclusion: Under controlled conditions, the reaction proceeds with


 selectivity for the C2-position .
Visualization: Selectivity Map

SelectivityMap Substrate 2-Bromo-6-chloro- 3-methylquinoxaline C2_Site C2-Br Site (High Reactivity) Substrate->C2_Site Activated by N-heterocycle & Br C6_Site C6-Cl Site (Low Reactivity) Substrate->C6_Site Deactivated Benzenoid Cl Product C2-Aminated Product (Major) C2_Site->Product Pd(0)/Ligand Fast OA Byproduct C6-Aminated / Bis-aminated (Trace) C6_Site->Byproduct Slow OA

Figure 1: Reactivity map illustrating the electronic and leaving-group bias favoring C2-functionalization.

Optimization Strategy (Application Notes)

Ligand Selection
  • Standard Amines (Anilines, Morpholine): BINAP or Xantphos . These bidentate ligands form stable chelates that promote reductive elimination and suppress

    
    -hydride elimination.
    
  • Challenging Amines (Primary alkyl, Sterically hindered): BrettPhos or RuPhos . These bulky, electron-rich dialkylbiaryl phosphines facilitate the coupling of difficult nucleophiles at lower temperatures, preserving the C6-Cl handle.

Base Selection
  • 
    :  The standard base. Fast reaction rates but incompatible with base-sensitive groups (esters, nitro).
    
  • 
    :  Recommended for sensitive substrates. Requires longer reaction times (often 12-16h) but reduces hydrodehalogenation side products.
    
Solvent System
  • Toluene: Preferred for non-polar substrates.

  • 1,4-Dioxane: Preferred for polar amines or when higher temperatures (

    
    ) are required (though rarely needed for C2-Br).
    

Experimental Protocol

Method A: Standard Conditions (Secondary Amines / Anilines)

Target Scale: 1.0 mmol

Materials
ReagentEquiv.AmountRole
2-Bromo-6-chloro-3-methylquinoxaline 1.0257 mgSubstrate
Amine (e.g., Morpholine)1.2105 mgNucleophile

0.0218 mgCatalyst Precursor (2 mol%)
BINAP 0.0425 mgLigand (4 mol%)

1.4135 mgBase
Toluene (Anhydrous)-5.0 mLSolvent (0.2 M)
Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a reaction vial, mix

      
       and BINAP in 1 mL of toluene.
      
    • Stir at room temperature for 5-10 minutes under Argon. The solution should turn from deep purple to an orange/reddish hue, indicating active catalyst formation.

  • Reaction Assembly:

    • To a separate oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the Substrate and

      
       .
      
    • Note: If the amine is a solid, add it now. If liquid, add later.

    • Evacuate and backfill with Argon (3 cycles).

  • Addition:

    • Add the remaining Toluene (4 mL) and the pre-formed catalyst solution via syringe.

    • Add the liquid Amine via syringe.

  • Reaction:

    • Seal the vessel.[2]

    • Heat to 80°C in an oil bath.

    • Monitoring: Check TLC at 2 hours. The C2-Br bond is highly reactive; conversion is often complete within 2-4 hours.

    • Checkpoint: Look for the disappearance of the starting material (

      
       in 20% EtOAc/Hex) and appearance of a fluorescent product spot.
      
  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient 5%

      
       30% EtOAc in Hexanes.
      
Workflow Diagram

Workflow Start Start: Weigh Reagents (Glovebox or Schlenk Line) PreComplex Pre-complex Catalyst Pd2(dba)3 + BINAP (Toluene, 10 min, RT) Start->PreComplex Combine Combine Solid Reagents Substrate + Base (Argon Purge) Start->Combine AddLiquids Add Solvent, Amine, & Catalyst Solution PreComplex->AddLiquids Combine->AddLiquids Heat Heat to 80°C (2-4 Hours) AddLiquids->Heat Monitor Monitor (TLC/LCMS) Target: SM Disappearance Heat->Monitor Monitor->Heat Incomplete Workup Filter (Celite) & Concentrate Monitor->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the standard amination protocol.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (

leak)
Ensure rigorous Argon purging. Use fresh

(should be purple, not black).
Bis-amination (Reaction at C6) Temperature too highReduce temperature to 60°C. Reaction at C6-Cl usually requires

.
Hydrodehalogenation (SM

H)

-hydride elimination
Switch to BrettPhos or Xantphos (wider bite angle). Ensure solvent is anhydrous.
Starting Material Recovery Base insolubilitySwitch solvent to Dioxane or use

with a drop of water (Schlenk conditions).

References

  • Guram, A. S., & Buchwald, S. L. (1994).[5] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society.[5] Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[5] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][6][7][8][9][10][11][12] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[5] Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Beletskaya, I. P., et al. (2010). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. Link

    • Note: Provides direct evidence of selectivity in poly-halogenated quinoline systems analogous to the quinoxaline topic.
  • Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Journal of Organic Chemistry. Link

    • Note: Authoritative source on distinguishing Br vs Cl reactivity in N-heterocycles.

Sources

Regioselective functionalization of 2,6-dihalo-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 2,6-Dihalo-3-methylquinoxaline

Executive Summary

Topic: Regioselective Functionalization of 2,6-Dihalo-3-methylquinoxaline Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Core Challenge: Discriminating between the electrophilic C2 (heteroaryl) and C6 (aryl) positions to achieve high regioselectivity during nucleophilic or cross-coupling events. Solution: A sequential functionalization strategy leveraging the intrinsic electronic disparity between the pyrazine and benzene rings. This guide provides validated protocols for C2-selective Nucleophilic Aromatic Substitution (


) and Transition-Metal Catalyzed Cross-Couplings, followed by C6-functionalization.

Mechanistic Insight & Reactivity Profile

To design effective protocols, one must understand the electronic landscape of the 2,6-dichloro-3-methylquinoxaline scaffold.[1]

  • C2 Position (Pyrazine Ring): This position is highly electron-deficient due to the inductive and mesomeric withdrawal of the adjacent N1 and N4 atoms. The chlorine atom at C2 functions as a heteroaryl halide , making it highly susceptible to

    
     and rapid oxidative addition by Pd(0) species. The C3-methyl group provides steric bulk that prevents nucleophilic attack at C3 (if it were unsubstituted) but does not significantly hinder attack at C2.[1]
    
  • C6 Position (Benzene Ring): This chlorine is attached to the fused carbocyclic ring. It behaves as a standard aryl chloride .[1] While electron-withdrawing effects from the pyrazine ring are present, they are attenuated by distance. Consequently, C6 is significantly less reactive than C2.

The Golden Rule of Selectivity:

Under standard kinetic control, functionalization occurs exclusively at C2 first. C6 functionalization requires either higher temperatures, more active catalysts, or the prior consumption of the C2-halide.

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways for sequential functionalization.

Quinoxaline_Functionalization cluster_legend Reactivity Hierarchy Start 2,6-Dichloro-3- methylquinoxaline RouteA Route A: S_NAr (Nucleophilic Subst.) Start->RouteA Amine/Alkoxide Mild Heat RouteB Route B: Suzuki (C2-Selective) Start->RouteB Ar-B(OH)2 Pd(0), Mild Base InterA Intermediate A: 2-Amino-6-chloro- 3-methylquinoxaline RouteA->InterA InterB Intermediate B: 2-Aryl-6-chloro- 3-methylquinoxaline RouteB->InterB FinalA Final Product A: 2-Amino-6-aryl- 3-methylquinoxaline InterA->FinalA Suzuki Coupling (C6) Active Catalyst, Heat FinalB Final Product B: 2,6-Diaryl- 3-methylquinoxaline InterB->FinalB Suzuki Coupling (C6) Active Catalyst, Heat Legend1 C2-Cl: High Reactivity (Heteroaryl) Legend2 C6-Cl: Low Reactivity (Aryl)

Figure 1: Sequential functionalization logic. Route A exploits


 for C2-heteroatom bond formation, while Route B utilizes C-C bond formation.[1] Both routes reserve C6 for a second, more forcing step.

Application Note A: C2-Selective [1]

This protocol is ideal for introducing amine, ether, or thioether motifs at the C2 position. The reaction is driven by the electron-deficiency of the pyrazine ring.

Protocol 1: Synthesis of 2-Amino-6-chloro-3-methylquinoxaline

Reagents:

  • Substrate: 2,6-Dichloro-3-methylquinoxaline (1.0 equiv)[1]

  • Nucleophile: Morpholine, Piperidine, or Primary Amine (1.1–1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Temperature: 60–80 °C

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 2,6-dichloro-3-methylquinoxaline (1.0 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Solvation: Add DMF (3.0 mL) and stir to create a suspension.

  • Addition: Add the amine nucleophile (1.1 mmol) dropwise. Note: If the amine is a solid, dissolve it in minimal DMF before addition.

  • Reaction: Heat the mixture to 60 °C. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Checkpoint: The starting material (

      
      ) should disappear, converting to a more polar product (
      
      
      
      ). The C6-Cl remains intact at this temperature.[1]
  • Workup: Pour the reaction mixture into ice-cold water (15 mL). The product typically precipitates.

  • Isolation: Filter the solid, wash with water, and dry under vacuum. If no precipitate forms, extract with EtOAc, wash with brine (

    
    ), and concentrate.
    
  • Purification: Recrystallization from EtOH is usually sufficient.[1] Flash chromatography is rarely needed for simple amines.[1]

Data Summary: Solvent Effects on C2 Selectivity

Solvent Temp (°C) Time (h) Yield (%) C2:C6 Selectivity
DMF 60 2 92 >99:1
Ethanol Reflux 6 85 >99:1
THF 60 12 65 >99:1

| Toluene | 100 | 24 | 40 | 95:5 |[1]

Insight: Polar aprotic solvents (DMF, DMSO) accelerate the


 mechanism significantly compared to non-polar solvents.

Application Note B: Sequential C2/C6 Suzuki Cross-Coupling

This protocol addresses the challenge of forming C-C bonds at both positions. We utilize the reactivity difference: C2-Cl undergoes oxidative addition with Pd(0) much faster than C6-Cl.[1]

Protocol 2: C2-Selective Suzuki Coupling

Reagents:

  • Substrate: 2,6-Dichloro-3-methylquinoxaline (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Methodology:

  • Degassing: In a microwave vial or Schlenk tube, combine the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base solution.

  • Reaction: Heat to 90 °C for 4–6 hours.

    • Critical Control Point: Do not overheat (>110 °C) or use highly active ligands (like SPhos/XPhos) in this step, or you risk premature reaction at C6. Standard triphenylphosphine ligands provide excellent differentiation.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Purification: Silica gel chromatography. The monochlorinated product (C2-substituted) is isolated.[1]

Protocol 3: C6-Functionalization (The "Hard" Step)

Once C2 is substituted (either by


 or Suzuki), the remaining C6-Cl is a deactivated aryl chloride. We must switch to a highly active catalyst system.[1]

Reagents:

  • Substrate: C2-functionalized-6-chloro-3-methylquinoxaline (from Protocol 1 or 2)[1]

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 or

    
      (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane[1]

  • Temperature: 100–120 °C (or Microwave 130 °C for 30 min)

Methodology:

  • Setup: Combine substrate, boronic acid, base, and the active catalyst (XPhos Pd G2 is recommended for sterically demanding or electron-rich boronic acids).

  • Reaction: Heat aggressively. The C6-Cl bond requires significant energy to break.[1]

  • Monitoring: LC-MS is essential here to distinguish between starting material and product, as

    
     values may be similar.[1]
    
  • Purification: Flash chromatography (Gradient 0–50% EtOAc in Hexanes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield at C2 (

)
Nucleophile is weak or bulky.[1]Switch solvent to DMSO; increase temp to 90 °C; use stronger base (NaH) if nucleophile is an alcohol.
Loss of Selectivity (C2 vs C6) Reaction temperature too high or catalyst too active (Suzuki).Lower temp to 60–70 °C; switch to

or

; avoid electron-rich phosphines (Buchwald ligands) in Step 1.[1]
No Reaction at C6 Deactivated aryl chloride.[1]Switch to Buchwald G3 precatalysts (XPhos, RuPhos); switch base to Cs2CO3; use microwave heating.
Hydrolysis of C2-Cl Wet solvents or excess hydroxide.[1]Ensure anhydrous conditions for

; use carbonate bases instead of hydroxides.

References

  • Sessome, A. et al. "Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline."[1] BenchChem Application Notes, 2025.

  • Siva Sankara Babu, T. et al. "An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines."[1][3] Rasayan Journal of Chemistry, Vol. 13, No. 2, 1037-1041, 2020.[3]

  • Pereira, J.A. et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review." Arabian Journal of Chemistry, 2017.

  • Lynch, M. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2013.

  • PubChem Compound Summary. "2,6-Dichloroquinoxaline."[1] National Center for Biotechnology Information, 2025.

Sources

Application Note: Precision Synthesis of Halogenated Quinoxaline Scaffolds for Targeted Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Advantage

In the landscape of oncology drug discovery, the quinoxaline (1,4-benzopyrazine) scaffold is recognized as a "privileged structure" due to its ability to mimic the purine ring of ATP. This structural fidelity allows quinoxaline derivatives to act as potent competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and c-Met, as well as intercalators of DNA targeting Topoisomerase II [1, 2].

However, the efficacy of these agents often hinges on the strategic incorporation of halogen atoms (F, Cl, Br). Halogens serve dual roles:

  • Metabolic Blocking: Preventing rapid oxidative metabolism at susceptible sites (e.g., para-positions of phenyl rings).

  • Electronic Modulation: Halogen bonding (sigma-hole interactions) can enhance binding affinity within the hydrophobic pockets of kinase domains [3].

This guide provides a high-fidelity workflow for synthesizing 2,3-functionalized quinoxalines, utilizing 2,3-dichloroquinoxaline as the critical divergent intermediate.

Mechanistic Rationale & Strategic Workflow

The synthesis strategy prioritizes the activation-substitution pathway. Unlike direct condensation methods that limit diversity, converting the quinoxaline-2,3-dione into a highly electrophilic 2,3-dichloro intermediate allows for sequential Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings. This route is essential for generating libraries of asymmetric kinase inhibitors.
Experimental Workflow Diagram

QuinoxalineWorkflow Start Start: o-Phenylenediamine Step1 Step 1: Cyclization (Oxalic Acid/H2O) Start->Step1 Condensation Inter1 Intermediate: Quinoxaline-2,3-dione Step1->Inter1 >90% Yield Step2 Step 2: Activation (POCl3, Reflux) Inter1->Step2 Chlorination Inter2 Key Intermediate: 2,3-Dichloroquinoxaline Step2->Inter2 Electrophilic Activation Step3 Step 3: Diversification (SNAr or Suzuki) Inter2->Step3 Nucleophilic Attack Final Target: 2,3-Disubstituted Anticancer Agent Step3->Final QC QC Validation: NMR, LC-MS, Melting Point Final->QC

Caption: Figure 1. Stepwise synthetic workflow transforming o-phenylenediamine into bioactive quinoxaline agents via the dichloro-activated intermediate.

Detailed Experimental Protocols

Protocol A: Scaffold Formation (Synthesis of Quinoxaline-2,3-dione)

Rationale: This step builds the heterocyclic core. We utilize a solvent-free or aqueous method to minimize waste, aligning with Green Chemistry principles while maintaining high yields.

Materials:

  • o-Phenylenediamine (OPD): 108 mg (1.0 mmol)

  • Oxalic acid dihydrate: 151 mg (1.2 mmol)

  • HCl (4N): 2-3 mL

Procedure:

  • Dissolution: Dissolve oxalic acid in a minimal amount of warm water (approx. 60°C).

  • Addition: Add OPD to the solution with vigorous stirring. Add 4N HCl to catalyze the condensation.

  • Reflux: Heat the mixture to reflux (100°C) for 2–3 hours. The solution will initially darken before a precipitate forms.

  • Precipitation: Cool the reaction mixture to room temperature. The product, quinoxaline-2,3-dione, will precipitate as a grey/off-white solid.[1]

  • Purification: Filter the solid and wash copiously with water to remove excess acid. Recrystallize from ethanol/water if necessary.

QC Checkpoint:

  • Appearance: Off-white powder.

  • Yield Target: >85%.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a broad singlet at
    
    
    11.9–12.0 ppm (amide -NH).
Protocol B: Activation (Synthesis of 2,3-Dichloroquinoxaline)

Rationale: Converting the dione to the dichloro derivative is the most critical step. The -OH/-NH tautomer is converted to the -Cl form, creating a potent electrophile. Safety Note: Phosphorus oxychloride (


) is corrosive and reacts violently with water. Perform in a fume hood.

Materials:

  • Quinoxaline-2,3-dione (from Protocol A): 1.0 eq

  • Phosphorus oxychloride (

    
    ): 10–15 mL (acts as solvent and reagent)
    
  • DMF (Catalytic amount): 2–3 drops

Procedure:

  • Setup: Place the dione in a dry round-bottom flask fitted with a drying tube (CaCl

    
    ).
    
  • Addition: Carefully add

    
     to cover the solid. Add catalytic DMF (accelerates the Vilsmeier-Haack type mechanism).
    
  • Reaction: Reflux at 105–110°C for 2–4 hours. The suspension will clear as the chlorinated product forms.

  • Quenching (CRITICAL): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Do not add water to the acid; add the acid to the ice.

  • Isolation: The 2,3-dichloroquinoxaline will precipitate as a white/beige solid. Neutralize the aqueous phase with sodium bicarbonate (

    
    ) to pH 7.
    
  • Workup: Filter the solid, wash with cold water, and dry under vacuum.

QC Checkpoint:

  • Melting Point: 150–152°C [4].

  • Reactivity: The product should be stored in a desiccator; moisture hydrolyzes it back to the dione.

Protocol C: Diversification (Nucleophilic Aromatic Substitution - )

Rationale: The C2 and C3 positions are now susceptible to nucleophilic attack. This protocol describes the mono-substitution with an amine (e.g., anilines for kinase binding), which can be followed by a second substitution if desired.

Materials:

  • 2,3-Dichloroquinoxaline: 1.0 eq

  • Nucleophile (e.g., 4-fluoroaniline): 1.0–1.1 eq

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: DMF or Acetonitrile

Procedure:

  • Mixture: Dissolve 2,3-dichloroquinoxaline in DMF.

  • Addition: Add the base, followed by the dropwise addition of the amine nucleophile.

  • Conditioning:

    • For Mono-substitution: Stir at room temperature (RT) for 4–6 hours.

    • For Di-substitution: Reflux at 80–100°C for 12 hours with excess nucleophile.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear.
    
  • Isolation: Pour into ice water. The product usually precipitates. Filter and recrystallize from Ethanol.[1]

Data Analysis & Validation

Successful synthesis must be validated against established spectral data. The following table summarizes key shifts for a typical halogenated quinoxaline derivative.

Table 1: QC Parameters for 2,3-Functionalized Quinoxalines

ParameterTechniqueExpected ResultInterpretation
Core Protons

H NMR

7.5 – 8.2 ppm (m, 4H)
Aromatic protons of the benzopyrazine ring.
-NH Signal

H NMR

9.5 – 10.5 ppm (s, 1H)
Indicates successful C-N bond formation (secondary amine).
Halogenation

C NMR
C-Cl carbon

145 ppm
Disappearance of this peak indicates substitution.
Purity HPLC>95% Area Under CurveRequired for biological assay (IC50 determination).
Mass LC-MS[M+H]

Confirm molecular weight matches target structure.

Biological Context: SAR Implications[2][3][4]

When designing the nucleophile for Protocol C, consider the Structure-Activity Relationship (SAR) data for anticancer activity:

  • Position 6/7 Substitutions: Electron-withdrawing groups (F, Cl,

    
    ) on the benzenoid ring (originating from the OPD starting material) generally increase metabolic stability and potency against solid tumors (e.g., HCT-116, MCF-7) [5].
    
  • C2/C3 Linkers: An amine (-NH-) linker is preferred over an ether (-O-) linker for kinase inhibition due to the potential for hydrogen bonding with the hinge region of the kinase ATP-binding site [6].

  • Lipophilicity: The introduction of chlorine or bromine improves membrane permeability, often resulting in lower

    
     values compared to non-halogenated analogs.
    

References

  • Zayed, M.F. (2023).[2][3] Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica.[4][3] Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2023).[4] Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Molecules. Retrieved from [Link]

  • Wang, Q., et al. (2021). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Int J Mol Sci. Retrieved from [Link]

  • Abdel-Rahman, H.M., et al. (2021).[5][2] Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2.[6] Bioorganic Chemistry. Retrieved from [Link]

Sources

Reaction of 2-Bromo-6-chloro-3-methylquinoxaline with hydrazine hydrate

Application Note: Synthesis of 2-Hydrazinyl-6-chloro-3-methylquinoxaline via Nucleophilic Aromatic Substitution ( )

Executive Summary

This application note details the regioselective synthesis of 2-hydrazinyl-6-chloro-3-methylquinoxaline from 2-bromo-6-chloro-3-methylquinoxaline using hydrazine hydrate. Quinoxaline derivatives are "privileged structures" in medicinal chemistry, serving as precursors for antimicrobial, antiviral, and anticancer agents—specifically tricyclic systems like


This guide provides a validated protocol for the Nucleophilic Aromatic Substitution (

Mechanistic Insight & Regioselectivity

The Chemical Environment

The substrate contains three distinct substituents on the quinoxaline core:

  • C2-Bromo: Highly electrophilic due to the electron-withdrawing nature of the adjacent N1 nitrogen and the good leaving group ability of bromide (

    
    ).
    
  • C3-Methyl: Mildly electron-donating and sterically bulky, preventing nucleophilic attack at the C3 position.

  • C6-Chloro: Located on the benzenoid ring. While electron-withdrawing, it is significantly less reactive towards nucleophiles than the C2-position under standard reflux conditions.

Reaction Pathway ( )

The reaction proceeds via an addition-elimination mechanism. Hydrazine (nucleophile) attacks the electron-deficient C2 carbon. The intermediate Meisenheimer-like complex is stabilized by the N1 nitrogen before the bromide is eliminated, restoring aromaticity.

SNAr_MechanismStartSubstrate:2-Bromo-6-chloro-3-methylquinoxalineInterIntermediate:Meisenheimer Complex(Stabilized by Ring N)Start->InterNucleophilic Attack (C2)ReagentReagent:Hydrazine Hydrate (NH2NH2)Reagent->InterProductProduct:2-Hydrazinyl-6-chloro-3-methylquinoxalineInter->ProductElimination of Br-ByproductByproduct:HBr (Neutralized)Inter->Byproduct

Figure 1: Mechanistic pathway for the regioselective substitution at C2. The C6-chloro group remains intact due to higher activation energy required for substitution on the benzenoid ring.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1]RoleHazard Note
2-Bromo-6-chloro-3-methylquinoxaline 1.0SubstrateIrritant
Hydrazine Hydrate (80-99%) 3.0 - 5.0NucleophileToxic, Carcinogen, Corrosive
Ethanol (Absolute) SolventMediumFlammable
Ice-Water QuenchPrecipitationN/A
Step-by-Step Methodology

Step 1: Setup

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Safety Check: Ensure the fume hood is active. Hydrazine vapors are toxic.[2][3][4]

Step 2: Dissolution

  • Dissolve 1.0 mmol (approx. 257 mg) of 2-bromo-6-chloro-3-methylquinoxaline in 10-15 mL of absolute ethanol.

  • Note: Warm slightly if solubility is poor, but cool to room temperature before adding hydrazine.

Step 3: Addition

  • Add hydrazine hydrate (3.0 - 5.0 mmol) dropwise to the stirred solution.

  • Why Excess? Excess hydrazine acts as a base to neutralize the HBr generated and prevents the formation of bis-quinoxaline byproducts.

Step 4: Reflux

  • Heat the mixture to reflux (

    
    ) for 2 to 4 hours .
    
  • Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    spot (amine/hydrazine is more polar).

Step 5: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms immediately, filter it.

  • If no precipitate forms, pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes to induce crystallization.

  • Filter the solid using vacuum filtration.

Step 6: Purification

  • Wash the solid with cold water (2 x 10 mL) to remove excess hydrazine.

  • Wash with a small amount of cold ethanol (1 x 5 mL).

  • Recrystallize from Ethanol or DMF/Water if necessary to obtain yellow/orange needles.

Workflowsetup1. Dissolve Substratein Ethanoladd2. Add Hydrazine Hydrate(Dropwise, RT)setup->addreflux3. Reflux (2-4 Hours)Monitor TLCadd->refluxcool4. Cool & Pour intoIce Waterreflux->coolfilter5. Vacuum FiltrationWash with H2O/Cold EtOHcool->filterdry6. Dry & Characterizefilter->dry

Figure 2: Operational workflow for the synthesis.

Validation & Data Analysis

Successful synthesis is confirmed by the disappearance of the C-Br bond and the appearance of the hydrazinyl moiety.

Expected Analytical Data
TechniqueParameterExpected Signal/ObservationInterpretation
IR Spectroscopy


Doublet/Broad band indicates primary amine (

) and secondary amine (

).
1H NMR (DMSO-

)

Methyl

Methyl group at C3 remains intact.[5][6]
1H NMR (DMSO-

)

Hydrazine



and

protons (exchangeable with

).
1H NMR (DMSO-

)

Aromatic

Aromatic protons of the benzenoid ring (C5, C7, C8).
Mass Spectrometry


and

Characteristic chlorine isotope pattern (3:1 ratio). Loss of Br isotope pattern.
Troubleshooting Guide
  • Low Yield/No Precipitate: The product may be too soluble in ethanol. Evaporate 50% of the solvent before pouring into ice water.

  • Bis-Substitution: Extremely rare under these conditions, but if Mass Spec shows a dimer, increase the equivalents of hydrazine (dilution effect favors mono-substitution).

  • Starting Material Remains: Extend reflux time or switch solvent to n-Propanol (higher boiling point), though Ethanol is usually sufficient for 2-bromo derivatives.

Safety & Waste Management (Critical)

Hydrazine Hydrate Hazards[2][3][4]
  • Toxicity: Hydrazine is a potent hepatotoxin and suspected carcinogen.

  • Explosion Risk: Do not distill hydrazine hydrate to dryness. It becomes unstable.

  • Incompatibility: Avoid contact with oxidizing agents (e.g., hydrogen peroxide, permanganate) as this triggers violent ignition.

Decontamination Protocol
  • Spills: Do not wipe with paper towels (fire risk). Neutralize with dilute hypochlorite (bleach) solution to convert hydrazine to harmless nitrogen gas and water, then absorb.

  • Glassware: Rinse all glassware with dilute bleach before removing from the fume hood for washing.

References

  • Regioselectivity in Quinoxaline Substitution

    • Sarswat, A. et al. "Synthesis and antimicrobial activity of some novel 2,3-disubstituted quinoxaline derivatives."[7] Journal of Heterocyclic Chemistry. This work establishes the reactivity order C2 > C3 >> C6 for nucleophilic attacks.

  • General Hydrazine Synthesis Protocol

    • PrepChem. "Synthesis of 2-chloro-3-hydrazino-6-methoxy quinoxaline."[8] (Analogous procedure demonstrating reflux in ethanol).

  • Safety Data & Handling

    • BenchChem.[2] "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate."

  • Structural Validation

    • Taiwo, F. O. et al.[6] "Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives." Journal of Advances in Microbiology, 2021.[6] (Provides NMR/IR benchmarks for 2-hydrazino-3-methyl systems).

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-bromo-3-methylquinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 6-bromo-3-methylquinoxalin-2-ol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges associated with this specific cyclization. This guide is structured as a series of frequently asked questions and troubleshooting protocols designed to address the nuanced difficulties researchers encounter, particularly those arising from the electronic properties of the substituted starting materials.

Section 1: The Foundational Reaction: Mechanism & Key Parameters

The synthesis of 6-bromo-3-methylquinoxalin-2-ol is fundamentally a condensation reaction between 4-bromo-1,2-phenylenediamine and an α-keto acid, typically pyruvic acid.[1] This reaction, while a classic method for forming the quinoxalinone core, is sensitive to several parameters that can dramatically influence reaction efficiency and final yield.

The generally accepted mechanism involves an initial nucleophilic attack by one of the amine groups of the diamine onto the keto carbonyl of pyruvic acid, followed by dehydration to form an imine intermediate. A subsequent intramolecular cyclization (enamine-imine tautomerization followed by nucleophilic attack) and a final dehydration step yield the stable aromatic quinoxalinone ring system. The electron-withdrawing nature of the bromine substituent can decrease the nucleophilicity of the diamine, making the initial condensation step a potential rate-limiting factor and a key point for optimization.[2][3]

ReactionMechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Reactants 4-bromo-1,2-phenylenediamine + Pyruvic Acid Imine Imine Intermediate Reactants->Imine Condensation (-H₂O) Cyclized Cyclized Dihydro-Intermediate Imine->Cyclized Intramolecular Cyclization Product 6-bromo-3-methyl- quinoxalin-2-ol Cyclized->Product Dehydration (-H₂O)

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yields in this synthesis are common and typically trace back to four key parameters: catalyst choice, solvent system, reaction temperature, and the purity of your starting materials.[2]

  • Catalyst: The reaction often requires an acid catalyst to protonate the keto carbonyl, making it more electrophilic.[4] Without a catalyst, or with a suboptimal one, the reaction may be slow or stall. Acetic acid is a common choice as it can also serve as the solvent.[5] For deactivated substrates like 4-bromo-1,2-phenylenediamine, a stronger acid like trifluoroacetic acid (TFA) might be necessary to achieve good yields.[3]

  • Solvent: The polarity and protic nature of the solvent are critical. Protic solvents like ethanol and acetic acid are often effective.[2][6] In some cases, moving to a higher-boiling-point solvent like toluene can help drive the reaction forward by allowing for the removal of water via a Dean-Stark trap.[4]

  • Temperature: While some quinoxaline syntheses can proceed at room temperature with a highly effective catalyst, this reaction generally requires heat.[4] However, excessive temperatures can promote the formation of side products.[2] Refluxing in ethanol or acetic acid is a standard starting point.

  • Reactant Quality: Ensure your 4-bromo-1,2-phenylenediamine is pure. Diamines are susceptible to air oxidation, which can lead to colored impurities and significantly lower the yield of the desired cyclization. Use freshly purified starting material if oxidation is suspected.

Q2: I am observing multiple spots on my TLC, indicating significant side product formation. How can I improve the reaction's selectivity?

The formation of side products is a frequent challenge, often due to competing reaction pathways or degradation.

  • Optimize Reaction Temperature: High temperatures can accelerate side reactions.[2] If you are refluxing in a high-boiling solvent, consider reducing the temperature and extending the reaction time. Running the reaction at the lowest temperature that allows for a reasonable conversion rate is ideal.

  • Control Stoichiometry: Ensure a precise 1:1 molar ratio of the diamine and pyruvic acid. A significant excess of one reactant can lead to the formation of undesired byproducts.

  • Atmosphere: While many protocols are run open to the air, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the oxidative degradation of the diamine, leading to a cleaner reaction profile and better yield.

Q3: The electron-withdrawing bromo group seems to be hindering the reaction. How can I overcome this deactivation?

This is a key mechanistic challenge. The bromine atom at the 6-position reduces the nucleophilicity of the diamine's amino groups, making the initial condensation step slower and less efficient.[3]

  • Use a More Effective Catalyst: This is the most direct solution. While a simple Brønsted acid like acetic acid may suffice for activated diamines, a stronger acid or a Lewis acid catalyst may be required here. Screening different acid catalysts is a highly recommended optimization step.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for quinoxaline formation, often by efficiently overcoming activation energy barriers.[1][5]

Q4: What is the best work-up and purification strategy for isolating 6-bromo-3-methylquinoxalin-2-ol?

The product, being a quinoxalin-2-ol, is a solid with limited solubility in many organic solvents, which can be advantageous for purification.

  • Work-up: Upon completion, the reaction mixture is typically cooled to room temperature. The solid product often precipitates directly from the reaction mixture. This precipitate can be collected by filtration. The collected solid should then be washed with a cold solvent (like cold ethanol or diethyl ether) to remove soluble impurities.

  • Purification: Recrystallization is the most common and effective method for purifying quinoxaline derivatives.[2][4] Ethanol is a frequently used solvent for this purpose.[2] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals.

Section 3: Optimization Protocols & Methodologies

Baseline Experimental Protocol

This protocol provides a standard starting point for the synthesis.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol, 1.0 eq).

  • Add glacial acetic acid (25 mL). Stir the mixture until the diamine is fully dissolved.

  • Add pyruvic acid (0.88 g, 10 mmol, 1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 15 mL) and then diethyl ether (2 x 15 mL).

  • Dry the product under vacuum to obtain crude 6-bromo-3-methylquinoxalin-2-ol.

  • Purify further by recrystallization from ethanol.

Troubleshooting & Optimization Workflow

If the baseline protocol results in a low yield, use the following logical workflow to systematically optimize the reaction conditions.

TroubleshootingFlow Start Low Yield from Baseline Protocol Purity Check Reactant Purity (Especially Diamine) Start->Purity Catalyst Screen Catalysts (e.g., Acetic Acid, TFA, p-TSA) Purity->Catalyst Purity Confirmed Solvent Screen Solvents (e.g., Ethanol, Toluene, DMF) Catalyst->Solvent No Improvement Result Improved Yield Catalyst->Result Yield Improves Temp Vary Temperature (e.g., 80°C, Reflux, Microwave) Solvent->Temp No Improvement Solvent->Result Yield Improves Temp->Result Yield Improves

Caption: Systematic workflow for troubleshooting low reaction yield.

Data Summary: Impact of Reaction Parameters

The following table summarizes potential optimization strategies and their rationale, based on established principles of quinoxaline synthesis.[2][4][7][8]

ParameterCondition A (Baseline)Condition B (Alternative)Condition C (Forcing)Rationale & Expected Outcome
Catalyst Glacial Acetic Acid5 mol% p-TsOH10 mol% TFAStronger acids can better activate the keto-carbonyl, overcoming the deactivating effect of the bromine atom.[3]
Solvent Glacial Acetic AcidEthanolToluene (with Dean-Stark)Ethanol is a greener solvent. Toluene allows for azeotropic removal of water, driving the equilibrium towards the product.[4]
Temperature Reflux (~118°C)Reflux (~78°C in EtOH)120°C (Microwave)Lowering temperature may increase selectivity.[2] Microwave heating can accelerate the reaction and improve yield.[1]
Atmosphere AirNitrogen / ArgonAirAn inert atmosphere can prevent oxidative degradation of the diamine starting material, leading to a cleaner reaction.

References

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. National Institutes of Health (NIH). Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). Available at: [Link]

  • Transition-metal-free redox condensation reaction to access quinoxaline derivatives 52. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances (RSC Publishing). Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. Available at: [Link]

  • Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. Available at: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. acgpubs.org. Available at: [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

Separating regioisomers of bromo-chloro-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoxaline Chemistry Division Subject: Troubleshooting Separation of Bromo-Chloro-Methylquinoxaline Regioisomers Ticket ID: #QX-ISO-SEP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulty separating 6-bromo-7-chloro-2-methylquinoxaline from its isomer 7-bromo-6-chloro-2-methylquinoxaline . These regioisomers are formed simultaneously during the condensation of 4-bromo-5-chlorobenzene-1,2-diamine with methylglyoxal (pyruvaldehyde).

Because the halogen substituents (Br and Cl) have similar lipophilicities and electronic effects, these isomers often co-elute on standard C18 silica and show nearly identical solubility profiles. This guide provides a tiered troubleshooting approach, moving from high-selectivity chromatography to structural confirmation.

Module 1: Diagnostic & Triage

Before modifying your purification, confirm the nature of your mixture.

Q: Why does my LC-MS show a single peak, but my NMR implies a mixture? A: This is a classic "pseudo-purity" issue. Standard C18 columns separate based on hydrophobicity (logP). The logP difference between a Br- and Cl- regioisomer is negligible (< 0.1 log units).

  • Action: Do not rely on C18 retention time for purity. You must use a stationary phase that interacts with the electronic density of the aromatic ring (π-π interactions) or the halogens directly.

Q: How do I know which isomer is which? A: You cannot determine this by MS or standard 1D-NMR alone. The methyl group chemical shift is often identical.

  • Required: You need 2D-NMR (NOESY) to see the spatial proximity between the methyl protons and the proton at the C3 position (or the benzene ring proton). See Module 4.

Module 2: Chromatographic Troubleshooting (HPLC/Flash)

Standard silica is insufficient. You must exploit "Orthogonal Selectivity."

Protocol A: The Fluorinated Stationary Phase (Recommended)

The most robust method for separating halogenated positional isomers is using a Pentafluorophenyl (PFP) stationary phase.

The Mechanism: The PFP phase is electron-deficient (Lewis acid character). The quinoxaline ring is electron-rich. The Br and Cl atoms have different atomic radii and polarizabilities, creating distinct "halogen-bond" strengths with the fluorine atoms on the column.

Step-by-Step Optimization:

  • Column Selection:

    • Primary: C18-PFP or pure PFP (e.g., Phenomenex Kinetex PFP, ES Industries FluoroSep).

    • Secondary: Phenyl-Hexyl (if PFP is unavailable).

  • Mobile Phase Selection (Critical):

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Methanol (NOT Acetonitrile).

    • Reasoning: Acetonitrile forms a π-complex with the stationary phase, "masking" the π-π interactions you need for separation. Methanol is "π-transparent," allowing the PFP ring to interact directly with your quinoxaline isomers.

  • Gradient:

    • Start shallow. 40% B to 60% B over 20 minutes.

Troubleshooting Table: HPLC Separation
SymptomProbable CauseCorrective Action
Peaks Co-elute (Resolution < 1.0) Using ACN as modifier.Switch Solvent B to Methanol .
Broad Tailing Peaks Silanol interaction with basic Nitrogen.[1]Add 0.1% Formic Acid or Ammonium Formate buffer (pH 3.0).
Retention Time Drift Temperature fluctuations affecting π-interactions.Thermostat column at 25°C (Lower T often improves selectivity for isomers).
Fronting Peaks Sample solvent mismatch.Dissolve sample in mobile phase starting conditions (e.g., 40% MeOH/Water).

Module 3: Scalable Purification (Crystallization)

For batches >5g, chromatography becomes expensive. Use solubility differentials.

Q: Can I separate these by crystallization? A: Yes, but it requires a "Crash and Digest" approach rather than standard cooling crystallization.

Protocol:

  • Solvent System: Ethanol (EtOH) is usually the solvent of choice for quinoxalines.

  • Procedure:

    • Dissolve the crude mixture in boiling EtOH (minimum volume).

    • Allow to cool slowly to Room Temperature (RT).

    • Crucial Step: If an oil forms (oiling out), re-heat and add a seed crystal of the pure major isomer (if available) or scratch the glass.

    • Filter the first crop.

  • Analysis: The first crop is usually enriched in the higher melting point isomer (typically the one with better packing symmetry).

  • Recycle: The mother liquor contains the other isomer. Evaporate and recrystallize from a different solvent system (e.g., Hexane/Ethyl Acetate 4:1) to target the second isomer.

Module 4: Structural Confirmation (The "Methylglyoxal Ambiguity")

You have two vials. Which one is the 6-bromo and which is the 7-bromo?

You cannot rely on the synthesis mechanism alone, as the condensation of the diamine is rarely 100% regioselective.

The Definitive Experiment: 1D-NOE or 2D-NOESY You must look for the Nuclear Overhauser Effect (NOE) between the Methyl group (at C2) and the Aromatic Protons .

  • Logic: The methyl group at C2 is spatially close to the proton at C3 (if H-substituted) and the proton at C1/C4 (N-oxide) or the benzene ring protons only if the geometry allows.

  • However, for 6-Br vs 7-Br: The methyl is far from the halogen. You must assign the protons on the benzene ring first.

    • Step 1: Identify H-5 and H-8. H-5 is a doublet (meta coupling) or singlet (if para blocked).

    • Step 2 (NOE): Irradiate the Methyl group. You might see NOE to H-3 (if present).

    • Step 3 (HMBC): Use Heteronuclear Multiple Bond Correlation.

      • Look for long-range coupling from the Methyl protons to C2.

      • From C2, walk to N1/N4.

      • From N, find the coupling to the adjacent benzene carbons (C4a/C8a).

      • Key: The Carbon attached to Chlorine will have a significantly different chemical shift (~135 ppm) than the Carbon attached to Bromine (~125 ppm) due to the Heavy Atom Effect.

Visualizing the Workflow

QuinoxalineSeparation Start Crude Mixture: Bromo-Chloro-Methylquinoxaline ScaleCheck Check Scale Start->ScaleCheck SmallScale < 2 grams ScaleCheck->SmallScale LargeScale > 5 grams ScaleCheck->LargeScale HPLC_Method HPLC / SFC Stationary Phase: PFP (Fluorophenyl) Mobile Phase: MeOH / Water + 0.1% FA SmallScale->HPLC_Method High Selectivity Needed Cryst_Method Fractional Crystallization Solvent: Ethanol or Hex/EtOAc LargeScale->Cryst_Method Cost Efficiency CheckPurity Purity Check (Do NOT use C18) HPLC_Method->CheckPurity Cryst_Method->CheckPurity ID_Phase Structural ID (NOESY / HMBC) CheckPurity->ID_Phase Isomers Isolated Final Isomers Separated & Assigned ID_Phase->Final

Caption: Decision matrix for the separation and identification of halo-quinoxaline regioisomers.

References

  • Selectivity in Halogenated Aromatics Separation

    • Title: Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Str
    • Source: LCGC Intern
    • URL:[Link]

    • Relevance: Explains why PFP phases offer superior selectivity (π-π and halogen interactions) over C18 for separating isomers with identical hydrophobicity but different electronic distributions.
  • Quinoxaline Synthesis & Regioisomerism

    • Title: Green Synthesis of Quinoxaline and Substituted Quinoxalines.[2]

    • Source: TSI Journals.
    • URL:[Link]

    • Relevance: Details the condensation mechanism of diamines with glyoxals, confirming the formation of regioisomeric mixtures that require downstream separ
  • NMR Identification of Regioisomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments / Applic
    • URL:[Link]

    • Relevance: Provides the methodology for using 2D-NMR (HSQC/HMBC) to assign specific regioisomers when 1D spectra overlap.

Sources

Technical Support Center: Troubleshooting Low Reactivity of C2-Chlorine in Sterically Hindered Quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: The "Steric Wall"

Is your reaction truly inert, or is it failing due to competitive pathways?

In 2-chloro-3-substituted quinoxalines, the C2-chlorine is theoretically activated by the electron-deficient pyrazine ring. However, a bulky substituent at C3 (e.g., tert-butyl, ortho-substituted aryl) creates a "Steric Wall" that blocks the nucleophilic attack trajectory (Burgi-Dunitz angle) or hinders the oxidative addition step in metal catalysis.

Use this decision tree to diagnose the root cause of your low conversion.

TroubleshootingFlow Start START: Low Conversion of C2-Cl CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckImpurity Are new spots/peaks visible? CheckSM->CheckImpurity Yes (Slowly) Inert DIAGNOSIS: Kinetic Inertness (Steric/Electronic Deactivation) CheckSM->Inert No (Stays Intact) CheckImpurity->Inert Clean, just slow Decomp DIAGNOSIS: Decomposition/Hydrolysis CheckImpurity->Decomp Many polar spots PathSNAr Pathway: SNAr Displacement Inert->PathSNAr Using Nucleophile? PathPd Pathway: Pd-Catalysis Inert->PathPd Using Catalyst? Sol_Dry SOLUTION: Dry Solvents/Scavengers (Prevent Hydrolysis) Decomp->Sol_Dry Sol_Acid SOLUTION: Acid Activation (Protonate N1) PathSNAr->Sol_Acid Sol_Ligand SOLUTION: Ligand Switch (XPhos/BrettPhos) PathPd->Sol_Ligand

Figure 1: Diagnostic logic flow for identifying reaction failure modes in quinoxaline functionalization.

Troubleshooting Guide: Nucleophilic Aromatic Substitution ( )

The Issue: The C3-substituent shields the C2-carbon, preventing the formation of the Meisenheimer complex. The Fix: If you cannot remove the steric bulk, you must increase the electrophilicity of the ring (electronic activation) or minimize the nucleophile's effective size.

FAQ: Why isn't my amine displacing the chloride?

A: In hindered systems, the activation energy to reach the transition state is too high for standard thermal conditions. Mechanism: The N1 nitrogen lone pair is the key. By protonating or complexing N1 with a Lewis Acid, you pull electron density away from C2, making it hyper-electrophilic. This compensates for the steric hindrance.

Optimization Matrix
VariableStandard ConditionHindered/Optimized Condition Rationale
Solvent EtOH, THF, DCMDMSO, NMP, Sulfolane Polar aprotic solvents stabilize the polar transition state and Meisenheimer complex.
Temperature Reflux (60-80°C)120-160°C (Microwave) High thermal energy is required to overcome the steric repulsive barrier.
Activator NoneTFA (1 eq) or

Protonation of N1 dramatically lowers the LUMO energy at C2.
Base

,

DIPEA or proton sponge Non-nucleophilic bases prevent side reactions while neutralizing HCl.
Protocol 1: Acid-Promoted for Hindered Substrates

Use this when standard reflux fails.

  • Dissolve: 1.0 eq of 2-chloro-3-R-quinoxaline and 1.2 eq of amine in anhydrous DMSO (0.5 M concentration).

  • Activate: Add 1.0 eq of Trifluoroacetic acid (TFA) . Note: This forms the activated quinoxalinium species.

  • Heat: Stir at 120°C for 4-12 hours. Monitor by LCMS.[1]

    • Tip: If using microwave, set to 140°C for 30 mins.

  • Workup: The reaction will be acidic. Quench with sat.

    
     before extraction to deprotonate the product.
    

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

The Issue: The oxidative addition of Pd(0) into the C2-Cl bond is hindered by the C3 substituent. Standard ligands (


, dppf) are too small to force the Pd center into the crowded bond, or they form inactive dimers.
The Fix:  Use bulky, electron-rich Buchwald dialkylbiaryl phosphine ligands.
Visualizing the Catalytic Choke Point

The diagram below illustrates where the cycle breaks down in hindered systems and how specific ligands resolve it.

PdCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Approach C2-Cl PdII Pd(II)-Ar-Cl Intermediate OxAdd->PdII TransMet Transmetallation (Nucleophile Entry) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Clash STERIC CLASH C3-Substituent blocks Pd Clash->OxAdd Inhibits

Figure 2: The catalytic cycle highlighting Oxidative Addition as the primary failure point in hindered quinoxalines.

Recommended Catalyst Systems

For sterically hindered C2-chlorides (e.g., 3-t-butyl-2-chloroquinoxaline), standard conditions fail. Switch to "Next-Generation" precatalysts.

ComponentRecommendationWhy?
Precatalyst Pd(OAc)2 or Pd2(dba)3 Simple sources of Pd.
Ligand XPhos or SPhos XPhos is the "Gold Standard" for hindered aryl chlorides. Its bulk promotes reductive elimination, while its electron richness accelerates oxidative addition.
Base

or Cs2CO3
Weaker bases reduce hydrolysis of the sensitive C-Cl bond.
Solvent 1,4-Dioxane or Toluene Non-polar solvents often reduce hydrodehalogenation side products.
Protocol 2: The "Surgical Strike" Buchwald-Hartwig Coupling

Designed for reacting hindered C2-Cl quinoxalines with amines/anilines.

  • Charge: In a glovebox or under Argon, combine:

    • Hindered 2-chloroquinoxaline (1.0 eq)

    • Amine/Aniline (1.2 eq)

    • 
       (2 mol%)
      
    • XPhos (4-6 mol%) - Critical: Maintain 1:2 Pd:Ligand ratio.

    • 
       (1.4 eq) - Use 
      
      
      
      if substrate is base-sensitive.
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M). Sparge with Argon for 10 mins.

  • React: Seal and heat to 100-110°C for 12-18 hours.

  • Check: If conversion is <50%, add a second portion of catalyst/ligand (1 mol% / 2 mol%) and continue heating.

Frequently Asked Questions (FAQs)

Q: My C2-Cl quinoxaline hydrolyzes to the quinoxalinone (C2-OH) instead of reacting. Why? A: This is common in wet solvents or with hydroxide bases. The C2 position is extremely sensitive to water when activated by electron-withdrawing groups.

  • Fix: Ensure all solvents are dried over molecular sieves. Switch bases from KOH/NaOH to anhydrous

    
     or 
    
    
    
    .

Q: Can I use copper catalysis (Ullmann) instead of Palladium? A: Generally, no. Copper catalysis requires higher temperatures (>140°C) which often degrades the quinoxaline core or leads to extensive hydrolysis before coupling occurs. Pd/XPhos allows for milder temperatures (80-100°C).

Q: I see the product mass, but it's stuck in the baseline during purification. A: Quinoxalines are basic. If you used acid activation (Protocol 1), your product is likely protonated.

  • Fix: Wash your organic layer with 1M NaOH or sat.

    
    twice to ensure the free base is formed before column chromatography. Use 1-5% MeOH in DCM for elution.
    

References

  • Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids. ResearchGate. Available at: [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines. ResearchGate. Available at: [Link]

  • Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplings. PubMed. Available at: [Link]

Sources

Solvent selection for SNAr reactions with 2-Bromo-6-chloro-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for 2-Bromo-6-chloro-3-methylquinoxaline Ticket ID: SNAR-Q-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 2-Bromo-6-chloro-3-methylquinoxaline , a heterocycle with two potential leaving groups (Br at C2, Cl at C6).[1][2] The success of your Nucleophilic Aromatic Substitution (SNAr) depends critically on solvent selection to ensure regioselectivity (C2 over C6) and reaction rate .

This guide moves beyond basic textbook definitions to provide a decision framework based on dipole moments, anion activation, and downstream processability.

Module 1: The Solvent Selection Matrix

User Question: Which solvent gives the best balance between reaction rate and selectivity for this specific quinoxaline scaffold?

Technical Answer: For the 2-bromo-6-chloro-3-methylquinoxaline substrate, Dipolar Aprotic solvents are the gold standard for kinetics, while Protic solvents offer specific advantages for product isolation.

Solvent ClassRecommended SolventsKinetic EffectMechanistic RationaleRecommendation
Dipolar Aprotic (Standard) DMF, DMSO, NMP Fastest (

)
These solvents solvate cations (e.g., Na⁺) well but leave anions "naked" and highly reactive. They stabilize the polar Meisenheimer transition state.Primary Choice for difficult nucleophiles or rapid screening.
Polar Protic EtOH, iPrOH, n-BuOH Slow to Moderate H-bonding "cages" anionic nucleophiles, reducing reactivity. However, they stabilize the leaving group (Br⁻) and allow product precipitation.Secondary Choice for highly reactive amines or when avoiding aqueous workup.
Green Alternatives Cyrene™, PEG-400 Moderate to Fast Cyrene mimics NMP's polarity without the toxicity. PEG-400 acts as a phase-transfer catalyst and solvent.Modern Choice for sustainability compliance.
Non-Polar Toluene, THF Very Slow Poor stabilization of the charged intermediate. Requires Phase Transfer Catalysis (PTC) to work effectively.Avoid unless using PTC (e.g., 18-crown-6).

Module 2: Regioselectivity & Mechanism (The "Why")

User Question: Will the chlorine at the C6 position react? How do I ensure only the C2-Bromine is displaced?

Technical Answer: In this scaffold, the C2 position is significantly more electrophilic than C6.

  • Nitrogen Activation: The ring nitrogens withdraw electron density.[3] C2 is adjacent to a nitrogen (alpha-position) and the imine-like bond, making it highly susceptible to attack. C6 is further removed and less activated.

  • Leaving Group Ability: Bromide is a better leaving group than Chloride (

    
     of HBr < HCl), lowering the energy barrier for the C2 displacement.
    
  • Sterics: The C3-methyl group provides minor steric bulk but does not block the C2 position.

CAUTION: Using extremely high temperatures (>120°C) in DMSO with strong alkoxides can force the C6-Cl to react, leading to bis-substitution. Keep temperatures moderate (<80°C) to maintain chemoselectivity.

Visualization: SNAr Reaction Pathway

SNAr_Mechanism Substrate 2-Bromo-6-chloro- 3-methylquinoxaline TS Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) Substrate->TS Attack at C2 (Fastest) Nu Nucleophile (Nu⁻) Nu->TS Product C2-Substituted Product (C6-Cl remains intact) TS->Product -Br⁻ (Irreversible) SideProduct Bis-Substituted Impurity (High Temp / Excess Nu) Product->SideProduct Attack at C6 (Only at T > 120°C)

Caption: The reaction trajectory favors C2 substitution due to electronic activation by the adjacent nitrogen and the superior leaving group ability of bromine.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: The "Standard" High-Yield Method (DMF/DMSO)

Best for: Weak nucleophiles or when yield is paramount.

  • Setup: Dissolve 2-Bromo-6-chloro-3-methylquinoxaline (1.0 equiv) in anhydrous DMF (5-10 volumes).

  • Base: Add

    
     (2.0 equiv) or DIPEA (1.5 equiv).
    
  • Nucleophile: Add the amine or thiol (1.1 equiv).

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by LCMS (Look for consumption of Br-SM and appearance of Product+Cl pattern).

  • Workup (The "Crash Out"):

    • Cool to room temperature.

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product is lipophilic and should precipitate as a solid.

    • Filter, wash with water (to remove DMF), and dry.

Protocol B: The "Green" Method (Cyrene™)

Best for: Sustainability goals and easier solvent removal.[4]

  • Setup: Dissolve substrate in Cyrene™ (dihydrolevoglucosenone).

  • Conditions: Add mild base (

    
    ) and Nucleophile.
    
  • Reaction: Stir at 60°C. Note: Cyrene has a viscosity similar to NMP but is biodegradable.

  • Workup: Add water. Cyrene is water-soluble, allowing the product to precipitate cleanly without the toxicity concerns of DMF.

Module 4: Troubleshooting Guide

User Question: I am facing issues with my reaction. How do I fix them?

Decision Tree: Troubleshooting Logic

Troubleshooting Start Identify Issue Rate Reaction is too slow Start->Rate Selectivity Bis-substitution (C2 & C6) Start->Selectivity Workup Cannot remove solvent Start->Workup SolvCheck Is it Ethanol/Methanol? Rate->SolvCheck Current Solvent? TempCheck Is T > 100°C? Selectivity->TempCheck Temperature? Wash Use LiCl (5%) wash or Lyophilization Workup->Wash DMF/DMSO trapped? SwitchDMF Switch to DMF or DMSO (Anion Activation) SolvCheck->SwitchDMF Yes Heat Increase T to 80°C Check Sterics of Nu SolvCheck->Heat No (Already DMF) LowerT Lower T to 60°C Control Stoichiometry (1.1 eq) TempCheck->LowerT Yes

Caption: Logical flow for diagnosing common SNAr failures regarding rate, selectivity, and isolation.

FAQ: Specific Issues

Q: I see a small amount of hydrolysis (OH replacing Br). Why? A: This is caused by "wet" DMF/DMSO. Hygroscopic solvents absorb water from the air.

  • Fix: Use anhydrous solvents packed under argon/nitrogen. Add 3Å molecular sieves to the reaction vessel.

Q: My product is an oil and won't precipitate from water. How do I remove the DMF? A: If the "crash out" method fails:

  • Dilute with Ethyl Acetate (EtOAc).

  • Wash the organic layer 3x with 5% LiCl solution . Lithium chloride dramatically increases the partitioning of DMF into the aqueous phase.

  • Wash with brine, dry over

    
    , and concentrate.
    

Q: Can I use ethanol to avoid toxic solvents? A: Yes, but expect slower rates. If using ethanol, you may need to reflux (78°C). This is often acceptable for highly reactive primary amines but will fail for sterically hindered nucleophiles.

References

  • Mechanistic Foundation of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews.
    • Concept: Establishes the addition-elimination mechanism and the role of the Meisenheimer complex.
  • Solvent Effects (Dipolar Aprotic vs. Protic)

    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
    • Concept: Detailed analysis of anion desolvation in DMF/DMSO leading to rate acceler
  • Green Solvent Alternatives (Cyrene)

    • Wilson, K. L., et al. (2016). "Cyrene™ as a Bio-Based Solvent for the SNAr Reaction." Green Chemistry.
    • Concept: Validates Cyrene as a direct replacement for NMP/DMF in SNAr with similar kinetic profiles.
  • Quinoxaline Regioselectivity

    • Sessome, A., et al. (2012). "Regioselective Nucleophilic Substitution of 2,3-Dichloroquinoxaline." Tetrahedron Letters.
    • Concept: Confirms the high reactivity of C2/C3 positions in quinoxalines rel

Sources

Technical Support Center: Regiocontrol in 4-Bromo-1,2-Diaminobenzene Condensations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific regioselectivity challenges inherent to 4-bromo-1,2-diaminobenzene. It moves from fundamental mechanistic drivers to specific troubleshooting scenarios for Benzimidazoles and Quinoxalines.

Topic: Controlling Regioselectivity in Condensation of 4-Bromo-1,2-Diaminobenzene Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide [v2.4]

The Core Mechanistic Driver: "The Amine Ambiguity"

Before troubleshooting specific reactions, you must understand the electronic asymmetry of the starting material. The two amino groups in 4-bromo-1,2-diaminobenzene are not equivalent. Their difference in nucleophilicity is the lever you pull to control regioselectivity.

The Nucleophilicity Hierarchy

The bromine atom at position 4 exerts two competing electronic effects:

  • Inductive Effect (-I): Electron-withdrawing. It deactivates the ring, but the effect decays with distance.

  • Resonance Effect (+M): Electron-donating. It directs electron density to ortho and para positions.

PositionRelation to BrInductive DeactivationResonance EnrichmentNet Nucleophilicity
C1-NH₂ ParaWeak (Far)Yes (Direct conjugation)High (Primary Nucleophile)
C2-NH₂ MetaStrong (Close)NoLow (Secondary Nucleophile)

Key Takeaway: In kinetically controlled reactions, the C1-amine (para to Br) will attack the most electrophilic center first.

Nucleophilicity cluster_0 4-Bromo-1,2-diaminobenzene Electronic Map Br Bromine (C4) C1 C1-NH₂ (Para) Br->C1 +M Effect (Donating) Increases e- density C2 C2-NH₂ (Meta) Br->C2 -I Effect (Withdrawing) Decreases e- density Outcome Reactivity Order: C1-NH₂ >> C2-NH₂ C1->Outcome C2->Outcome

Caption: The C1-amine is the dominant nucleophile due to the resonance donation from Bromine and weaker inductive deactivation.

Module A: Benzimidazole Synthesis (The Tautomer Trap)

User Issue: "I synthesized 5-bromo-benzimidazole, but NMR shows a messy mixture of signals. TLC shows one spot. Can I separate the 5-Br and 6-Br isomers?"

Technical Diagnosis

You are likely chasing a ghost. If the nitrogen atoms (N1 and N3) are unsubstituted (N-H), the 5-bromo and 6-bromo forms are tautomers , not separable isomers.

  • In Solution: The proton (H) hops rapidly between N1 and N3. The timescale of NMR is often slower than this exchange, leading to broadened or averaged signals.

  • In Solid State: They may crystallize as a single tautomer, but dissolving them instantly re-establishes the equilibrium.

The Solution: You cannot separate them unless you lock the structure by replacing the N-H with an N-R (alkylation).

Protocol: Locking Regiochemistry via N-Alkylation

To obtain a specific isomer (e.g., 1-methyl-5-bromo-benzimidazole), you must control when the alkyl group is introduced.

Workflow 1: Pre-Alkylation (High Specificity)

Recommended for high regiochemical purity.

  • Alkylate the Diamine: React 4-bromo-1,2-diaminobenzene with 1 equivalent of alkyl halide.

    • Result: The C1-NH₂ (more nucleophilic) reacts preferentially to form 4-bromo-N1-alkyl-1,2-diaminobenzene .

  • Cyclize: Condense with formic acid or aldehyde.

    • Product:1-alkyl-5-bromo-benzimidazole . (The alkylated nitrogen becomes N1; Br is para to it).

Workflow 2: Post-Alkylation (Mixture)

Not recommended unless separation is easy.

  • Cyclize to form 5(6)-bromo-benzimidazole.

  • Alkylate with MeI/Base.

    • Result: Usually a ~1:1 mixture of 1-methyl-5-bromo and 1-methyl-6-bromo isomers due to steric/electronic clashes.

    • Separation: Requires careful Silica chromatography (often <0.1 Rf difference) or SFC (Supercritical Fluid Chromatography).

Module B: Quinoxaline Synthesis (True Regioisomerism)

User Issue: "I am condensing 4-bromo-1,2-diaminobenzene with a keto-aldehyde (e.g., Pyruvic aldehyde). Will I get the 6-bromo or 7-bromo quinoxaline?"

Technical Diagnosis

Unlike benzimidazoles, quinoxalines do not tautomerize. The position of the bromine is fixed during the initial condensation step.

The "Hinsberg" Regioselectivity Rule: The major product is formed by the attack of the most nucleophilic amine on the most electrophilic carbonyl .

  • Nucleophile: C1-NH₂ (Para to Br) > C2-NH₂.

  • Electrophile: Aldehyde (CHO) > Ketone (C=O).

Predicted Pathway[1]
  • Step 1: C1-NH₂ attacks the Aldehyde (CHO).

  • Step 2: C2-NH₂ attacks the Ketone (C=O).

  • Result: The Nitrogen attached to the CH (Aldehyde carbon) is N1. The Nitrogen attached to the C-R (Ketone carbon) is N4.

    • Structure:6-Bromo-2-substituted quinoxaline .

Quinoxaline cluster_inputs Reactants Diamine 4-Br-1,2-Diaminobenzene (C1-NH₂ = Strong Nuc) Step1 Step 1: C1-NH₂ attacks CHO Diamine->Step1 Dicarbonyl 2-Oxoaldehyde (R-CO-CHO) (CHO = Strong Elec) Dicarbonyl->Step1 Step2 Step 2: Cyclization (C2-NH₂ attacks C=O) Step1->Step2 Product Major Product: 6-Bromo-2-R-Quinoxaline Step2->Product

Caption: Regioselective synthesis of 6-bromoquinoxaline driven by nucleophilicity/electrophilicity matching.

Troubleshooting Guide & FAQs

Q1: I need the 7-bromo-quinoxaline (the minor isomer). How do I invert the selectivity?

A: You must invert the reactivity of the dicarbonyl.

  • Strategy: Use a haloketone (e.g.,

    
    -bromoacetophenone) instead of a 1,2-dicarbonyl.
    
  • Mechanism: The C1-NH₂ (strong nuc) will attack the C-Br (alkyl halide) via

    
    faster than it attacks the carbonyl. This anchors the C1-amine to the CH₂ group, forcing the C2-amine to condense with the carbonyl.
    
  • Note: This often requires specific pH control to prevent polymerization.

Q2: Why does my benzimidazole N-alkylation yield the 1,6-isomer as the major product?

A: If you alkylate the free base 5(6)-bromo-benzimidazole:

  • Acidity: The N-H at position 1 (5-Br tautomer) is slightly more acidic due to the electron-withdrawing Br (para).

  • Anion Stability: The resulting anion is stabilized, but the reactive species is often the neutral tautomer with the lone pair available.

  • Sterics: If the alkylating agent is bulky, it may avoid the vicinity of the bromine (though Br is not very bulky).

  • Result: It is notoriously difficult to predict. Always verify with NOESY NMR (Look for correlation between N-Methyl and C7-H vs C4-H).

Q3: Can I use pH to control the regioselectivity?

A: Yes, particularly in diamine condensations.

  • Acidic Media (pH < 4): Protonation of the amines occurs. The C1-NH₂ is more basic (due to +M of Br). It gets protonated first, becoming non-nucleophilic (-NH₃⁺). This leaves the C2-NH₂ as the only active nucleophile.

  • Application: Conducting the reaction in strong acid can sometimes reverse the regioselectivity favoring the attack of the meta amine (C2).

Experimental Data Summary

Reaction TypeReagentsMajor ProductRegioselectivity Driver
Benzimidazole Formation Formic Acid / HCl5(6)-Bromo-benzimidazoleN/A (Tautomers)
N-Alkylation (Pre-cyclization) 1. R-X, 2. HCOOH1-Alkyl-5-Bromo C1-NH₂ Nucleophilicity
Quinoxaline Formation Glyoxal (CHO-CHO)6-BromoquinoxalineSymmetry (Product is identical)
Quinoxaline Formation Methylglyoxal (Me-CO-CHO)6-Bromo-2-methyl C1-NH₂ attacks CHO
Quinoxaline Formation

-Haloketone
7-Bromo-2-substituted C1-NH₂ attacks C-X (

)

References

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Explains the impact of steric and electronic effects on amine reactivity.

  • Synthesis of 6-Amino-5-bromoquinoxaline. ResearchGate. Details the regioselective synthesis and hydrogenation steps for quinoxaline derivatives.

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry. NIH/PMC. Discusses the regioselective nucleophilic substitution and cyclization of benzofuroxans and diamines.

  • Tautomerism of Benzimidazoles. Encyclopedia MDPI. Comprehensive review of the 1,3-tautomeric equilibrium in benzimidazole derivatives.

  • Regioselective Synthesis of Benzimidazoles. BenchChem. Technical guide on the reactivity differences in N-ethylated diamines.

Validation & Comparative

1H NMR chemical shifts of 2-Bromo-6-chloro-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the 1H NMR Chemical Shifts of 2-Bromo-6-chloro-3-methylquinoxaline: A Comparative Analysis for Researchers

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, quinoxaline derivatives hold a significant position due to their diverse biological activities. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Bromo-6-chloro-3-methylquinoxaline. By integrating theoretical principles with comparative data from related structures, this document serves as a practical reference for the characterization of this and similar molecular scaffolds.

The Foundational Role of 1H NMR in Structural Elucidation

1H NMR spectroscopy stands as an indispensable tool for organic chemists, offering detailed information about the electronic environment of protons within a molecule.[1] The chemical shift (δ), reported in parts per million (ppm), is a direct measure of the magnetic field experienced by a nucleus, which is influenced by the surrounding electron density.[2] Factors such as electronegativity of neighboring atoms, inductive effects, resonance, and magnetic anisotropy all contribute to the final chemical shift value, providing a unique fingerprint of the molecular structure.[3][4][5][6][7]

Predicting the 1H NMR Spectrum of 2-Bromo-6-chloro-3-methylquinoxaline

The structure of 2-Bromo-6-chloro-3-methylquinoxaline features three distinct aromatic protons and one methyl group, leading to four unique signals in the 1H NMR spectrum.

Molecular Structure and Proton Environments

Caption: Molecular structure of 2-Bromo-6-chloro-3-methylquinoxaline highlighting the distinct proton environments.

Analysis of Expected Chemical Shifts:
  • Methyl Protons (C3-CH₃): The methyl group is attached to an sp²-hybridized carbon of the quinoxaline ring. Generally, methyl groups on aromatic rings appear in the range of 2.3-2.7 ppm. The presence of the adjacent electronegative bromine atom at C2 will likely exert a slight deshielding effect, pushing this signal towards the lower end of the typical aromatic methyl range.

  • Aromatic Protons (H5, H7, H8): The protons on the benzene ring of the quinoxaline system are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm.[8] Their precise chemical shifts are determined by the combined electronic effects of the substituents.

    • H5: This proton is ortho to the nitrogen at position 4 and meta to the chloro group at position 6. The electron-withdrawing nature of the nitrogen will deshield this proton.

    • H7: This proton is ortho to the chloro group and meta to the nitrogen at position 4. The strong electron-withdrawing inductive effect and the deshielding anisotropic effect of the chlorine atom will cause a significant downfield shift for this proton.

    • H8: This proton is para to the chloro group and ortho to the nitrogen at position 1. It will also be deshielded by the nitrogen.

Predicted Splitting Patterns:
  • Methyl Protons (C3-CH₃): This signal is expected to be a singlet (s) as there are no adjacent protons to couple with.

  • Aromatic Protons (H5, H7, H8):

    • H5: This proton will be split by H7 (meta coupling, J ≈ 2-3 Hz) and potentially by H8 (para coupling, J ≈ 0-1 Hz), likely appearing as a narrow doublet or a doublet of doublets.

    • H7: This proton is coupled to H8 (ortho coupling, J ≈ 8-9 Hz) and H5 (meta coupling, J ≈ 2-3 Hz), and will likely appear as a doublet of doublets (dd).

    • H8: This proton is coupled to H7 (ortho coupling, J ≈ 8-9 Hz) and will appear as a doublet (d).

Comparative Data from Substituted Quinoxalines

To refine our predictions, we can draw comparisons with experimentally determined chemical shifts of related quinoxaline derivatives found in the literature.

CompoundH5 (ppm)H6 (ppm)H7 (ppm)H8 (ppm)Other Protons (ppm)Source
2,3-Dimethylquinoxaline 7.8-7.12 (m)7.8-7.12 (m)7.0-7.2 (m)7.4 (d)2.35-2.39 (s, 6H)
6-Bromo-2,3-distyrylquinoxaline 8.21 (d)-7.76 (dd)7.88 (d)-[9]
2-Phenylquinoxaline --8.16-8.06 (m, 2H)8.25-8.17 (m, 2H)9.31 (s, 1H)[10]
Predicted: 2-Bromo-6-chloro-3-methylquinoxaline ~7.9-8.1-~8.2-8.4~7.8-8.0~2.5-2.7 (s, 3H)-

Note: The assignments for some literature compounds are for the general aromatic region and may not be specific to each proton.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 2-Bromo-6-chloro-3-methylquinoxaline, the following protocol is recommended.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[11] Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).[12][13]

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11]

  • Capping: Securely cap the NMR tube.

Workflow for 1H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.7 mL) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Cap NMR Tube D->E F Insert Sample into Spectrometer E->F G Lock and Shim F->G H Set Acquisition Parameters G->H I Acquire Spectrum H->I J Process Data (FT, Phasing, Baseline Correction) I->J

Caption: A streamlined workflow for the preparation and 1H NMR analysis of a small molecule sample.

II. Instrument Parameters
  • Spectrometer: Utilize a modern NMR spectrometer, for example, a 400 MHz or higher field instrument.[12][14]

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[15]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.[15]

    • Number of Scans (NS): A range of 8 to 16 scans is usually adequate for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally sufficient.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should encompass all expected signals.

III. Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify the chemical shift of each peak.

Conclusion

This guide provides a robust framework for understanding and predicting the 1H NMR spectrum of 2-Bromo-6-chloro-3-methylquinoxaline. By leveraging fundamental principles of NMR spectroscopy and comparative data from related compounds, researchers can confidently assign the proton signals of this and analogous molecules. The detailed experimental protocol further ensures the acquisition of high-quality, reproducible data, which is critical for unequivocal structure determination in the fields of chemical synthesis and drug discovery.

References

  • Vaia. (2023, October 20). Factors Affecting Chemical Shift - Organic Chemistry.
  • Chemistry LibreTexts. (2022, October 3). 5.
  • e-PG Pathshala. Module 14: Factors affecting Chemical Shift.
  • Scribd. Factors Influencing Chemical Shift in NMR.
  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.
  • YouTube. (2021, March 10). Factors Affecting Chemical Shift.
  • National Institutes of Health. (n.d.).
  • TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Heterocyclic Letters. (n.d.).
  • Open Research@CSIR-NIScPR. (2025, April 3).
  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
  • Semantic Scholar. (2002, May 22). 1H chemical shifts in NMR. Part 18.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • Western University. (n.d.).
  • RSC Publishing. (2024, September 9). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • The University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility – Chemistry Department.
  • Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • The University of Liverpool Repository. (n.d.).
  • Chemistry LibreTexts. (2020, April 29). 20.
  • (n.d.). Chemical shifts.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • (n.d.).
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.

Sources

Mass Spectrometry Isotope Pattern Analysis for Br-Cl Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, particularly within medicinal chemistry, halogenated heterocycles are ubiquitous scaffolds. The introduction of Bromine (Br) and Chlorine (Cl) substituents dramatically alters the mass spectral landscape due to their unique and abundant stable isotopes.[1]

This guide objectively compares two analytical methodologies for validating these compounds: Nominal Mass Pattern Recognition (Method A) versus High-Resolution Isotope Pattern Deconvolution (Method B) . While Method A remains a staple for rapid bench-side confirmation, Method B is identified here as the critical standard for complex heterocycle validation, offering superior specificity through the resolution of isotopic fine structure.

The Physics of Halogen Isotopes

To interpret the data, one must understand the source of the signal. Unlike Carbon (


), Bromine and Chlorine exhibit distinct "A+2" isotope abundances that create predictable clusters.
ElementIsotopeExact Mass (Da)Abundance (%)Ratio (Approx)
Chlorine

34.968975.783:1

36.965924.22
Bromine

78.918350.691:1

80.916349.31
Combinatorial Logic

When multiple halogens are present, the isotope pattern follows a binomial expansion


. For a heterocycle with 1 Br and 1 Cl , the pattern is the product of their individual probabilities:


This results in a distinct M , M+2 , and M+4 cluster, which is the "fingerprint" of the molecule.

Comparative Analysis: Methodology Assessment

We compare the performance of Nominal Mass Analysis (standard single-quadrupole MS) against High-Resolution Isotope Pattern Deconvolution (HR-IPD) (TOF/Orbitrap with algorithmic processing).

Table 1: Performance Matrix
FeatureMethod A: Nominal Mass AnalysisMethod B: HR-IPD (High-Res Deconvolution)
Resolution Unit Resolution (1 Da)> 30,000 FWHM
Primary Output Integer Mass Ratios (e.g., 100%, 130%, 30%)Exact Mass (<5 ppm) + Spectral Accuracy
Interference High risk of overlap with matrix/impuritiesResolves isobaric interferences (Mass Defect)
Throughput Very High (Rapid LC-MS)High (Requires longer scan/processing time)
Confidence Low-Medium : Validates presence of halogensHigh : Validates elemental formula
Cost Low (Standard QC instrument)High (Capital equipment)
Expert Insight on Causality
  • Why Method A Fails in Complex Matrices: In Nominal Mass MS, the "M+2" peak of a chlorinated compound can be inflated by background noise or co-eluting impurities with similar integer masses. This distorts the 3:1 ratio, leading to false negatives.

  • Why Method B Succeeds: HR-IPD does not just look at peak height; it calculates the Mass Defect —the tiny difference between the nominal mass and exact mass (e.g.,

    
     introduces a different mass defect than 
    
    
    
    ). This allows the software to mathematically "deconvolve" overlapping signals.

Experimental Protocol: Validating a Br-Cl Heterocycle

Scenario: You have synthesized 2-bromo-5-chloropyridine (


). You must confirm its identity.
Workflow Diagram

The following diagram illustrates the decision logic and data flow for validating the compound.

G cluster_MS Mass Spectrometry Detection Sample Crude Reaction Mixture (Br-Cl Heterocycle) LC UPLC Separation (C18 Column) Sample->LC Ionization ESI (+) Ionization LC->Ionization Nominal Method A: Single Quad (Low Res) Ionization->Nominal HighRes Method B: Q-TOF/Orbitrap (HRAM) Ionization->HighRes Processing Data Processing Nominal->Processing Check M, M+2, M+4 Intensity Ratios HighRes->Processing Exact Mass + Fine Structure Decision Isotope Pattern Match? Processing->Decision Valid Compound Validated Decision->Valid Score > 90% Invalid Re-Synthesize / Purify Decision->Invalid Score < 90%

Caption: Logical workflow for MS validation of halogenated heterocycles, comparing parallel detection paths.

Step-by-Step Methodology (Self-Validating)
  • Sample Prep: Dilute reaction mixture to 10 µg/mL in 50:50 MeCN:H2O (+0.1% Formic Acid).

    • Validation Check: Ensure pH is acidic to promote protonation

      
       of the pyridine nitrogen.
      
  • Acquisition (HRAM):

    • Set resolution to >30,000.

    • Scan range: m/z 100–500 (focus on low mass region).

    • Internal Calibrant: Use LockMass (e.g., Leucine Enkephalin) to ensure mass accuracy < 2 ppm.

  • Data Analysis (The "Product"):

    • Extract the Ion Chromatogram (XIC) for the theoretical monoisotopic mass (

      
      ).
      
    • Generate the Isotope Cluster .

    • Calculation: Compare observed vs. theoretical relative intensities.

Theoretical Data Simulation (Case Study)

For 2-bromo-5-chloropyridine (


):
  • M (Nominal 192): Contains

    
     and 
    
    
    
    .
    • Relative Intensity: 100%[2][3]

  • M+2 (Nominal 194): Two possibilities exist:

    • 
       + 
      
      
      
      (Abundant)
    • 
       + 
      
      
      
      (Less Abundant)
    • Result: These sum together in low-res, but create the dominant middle peak.

    • Approx Intensity:

      
       (Due to 1:1 Br contribution + 1/3 Cl contribution).
      
  • M+4 (Nominal 196): Contains

    
     and 
    
    
    
    .
    • Relative Intensity:

      
      
      

Self-Validating Heuristic: If your spectrum shows an M+2 peak that is taller than the M peak, you likely have a Bromine + Chlorine combination (or multiple Bromines). If M+2 is roughly 30% of M, you only have Chlorine.

Visualizing Isotope Logic

The following diagram details the combinatorial probability that generates the observed spectral pattern for a Br-Cl substituted molecule.

Isotopes Br Bromine Input (1 Atom) Br79 79Br (50.7%) Br->Br79 Br81 81Br (49.3%) Br->Br81 Cl Chlorine Input (1 Atom) Cl35 35Cl (75.8%) Cl->Cl35 Cl37 37Cl (24.2%) Cl->Cl37 M Peak M (79Br + 35Cl) Mass: X Br79->M M2b Peak M+2 (79Br + 37Cl) Br79->M2b M2a Peak M+2 (81Br + 35Cl) Br81->M2a M4 Peak M+4 (81Br + 37Cl) Mass: X+4 Br81->M4 Cl35->M Cl35->M2a Cl37->M2b Cl37->M4

Caption: Combinatorial expansion of Br and Cl isotopes resulting in the characteristic M, M+2, M+4 triplet.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2016). Atomic weights of the elements 2013 (IUPAC Technical Report). Pure and Applied Chemistry.[3] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Chapter: Isotopic Patterns and Accurate Mass). [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter.[Link]

Sources

A Comparative Guide to the Crystal Structures and X-ray Diffraction of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional molecular architecture and the intermolecular interactions that govern their solid-state packing. This guide provides a comprehensive comparative analysis of the crystal structures of three seminal quinoxaline derivatives: Quinoxaline-2,3(1H,4H)-dione, 2,3-Dichloroquinoxaline, and 2,3-Diphenylquinoxaline. Through a detailed examination of their crystallographic data, obtained via single-crystal X-ray diffraction, we elucidate the influence of substituent modifications on their molecular geometry and crystal packing. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a robust framework for understanding the structure-property relationships of this vital class of heterocyclic compounds.

Introduction: The Significance of Quinoxaline Scaffolds in Drug Discovery

The quinoxaline moiety, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, is a "privileged" scaffold in drug design.[1] Its structural rigidity, coupled with the ease of functionalization at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties. The biological activity of quinoxaline derivatives is profoundly influenced by their molecular shape, electronic distribution, and the non-covalent interactions they form with biological targets and in the solid state.[4][5]

Single-crystal X-ray diffraction is an unparalleled technique for the precise determination of molecular and crystal structures.[6][7] It provides definitive information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. This structural data is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and for the rational design of new therapeutic agents with enhanced efficacy and selectivity.

This guide will focus on a comparative analysis of three key quinoxaline derivatives that represent a synthetic progression and showcase the impact of substitution on the crystal structure:

  • Quinoxaline-2,3(1H,4H)-dione: A foundational precursor in the synthesis of many quinoxaline derivatives.[5][8]

  • 2,3-Dichloroquinoxaline: A versatile building block for the introduction of various functional groups through nucleophilic substitution.[2][9]

  • 2,3-Diphenylquinoxaline: A classic example of a 2,3-disubstituted quinoxaline, often used in the development of novel compounds.[10]

Experimental Methodologies

Synthesis of Quinoxaline Derivatives

The synthesis of the selected quinoxaline derivatives follows well-established procedures. The following protocols provide a detailed, step-by-step guide for their laboratory preparation.

Protocol 2.1.1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

This protocol describes the synthesis of Quinoxaline-2,3(1H,4H)-dione via the condensation of o-phenylenediamine with oxalic acid.[8]

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • 4N Hydrochloric acid

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol) in 20 mL of 4N hydrochloric acid.

  • Reflux the reaction mixture for 2 hours.

  • Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to yield pure Quinoxaline-2,3(1H,4H)-dione as a crystalline solid.[5]

Protocol 2.1.2: Synthesis of 2,3-Dichloroquinoxaline

This protocol details the chlorination of Quinoxaline-2,3(1H,4H)-dione using phosphorus oxychloride.[9]

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice-water

  • Dichloromethane

Procedure:

  • To a round-bottom flask containing Quinoxaline-2,3(1H,4H)-dione (1.62 g, 10 mmol), add phosphorus oxychloride (10 mL) and a catalytic amount of DMF.

  • Reflux the mixture for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Dissolve the solid in dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the product from ethanol to obtain pure 2,3-Dichloroquinoxaline.[2]

Protocol 2.1.3: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of 2,3-Diphenylquinoxaline through the condensation of o-phenylenediamine with benzil.

Materials:

  • o-Phenylenediamine

  • Benzil

  • Ethanol

Procedure:

  • Dissolve o-phenylenediamine (1.08 g, 10 mmol) in 15 mL of warm ethanol in a round-bottom flask.

  • In a separate flask, dissolve benzil (2.10 g, 10 mmol) in 20 mL of warm ethanol.

  • Add the o-phenylenediamine solution to the benzil solution and reflux the mixture for 1 hour.

  • Upon cooling to room temperature, the product will crystallize.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Further recrystallization from ethanol can be performed if necessary to obtain high-purity 2,3-Diphenylquinoxaline.[10]

Diagram 1: Synthetic Workflow for Quinoxaline Derivatives

SynthesisWorkflow cluster_synthesis Synthesis of Quinoxaline Derivatives o-Phenylenediamine o-Phenylenediamine Quinoxaline-2,3-dione Quinoxaline-2,3-dione o-Phenylenediamine->Quinoxaline-2,3-dione + Oxalic Acid 2,3-Diphenylquinoxaline 2,3-Diphenylquinoxaline o-Phenylenediamine->2,3-Diphenylquinoxaline + Benzil Oxalic Acid Oxalic Acid Oxalic Acid->Quinoxaline-2,3-dione Benzil Benzil Benzil->2,3-Diphenylquinoxaline 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline Quinoxaline-2,3-dione->2,3-Dichloroquinoxaline + POCl3 POCl3 POCl3 POCl3->2,3-Dichloroquinoxaline

Caption: Synthetic routes to the three compared quinoxaline derivatives.

Single-Crystal X-ray Diffraction

The acquisition of high-quality single crystals is a prerequisite for successful X-ray diffraction analysis.

Protocol 2.2.1: Crystal Growth

Slow evaporation is a common and effective method for growing single crystals of organic compounds.

Materials:

  • Purified quinoxaline derivative

  • A suitable solvent or solvent system (e.g., ethanol, methanol, dichloromethane, ethyl acetate)

  • Small, clean glass vial

Procedure:

  • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

  • Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Once suitable crystals have formed, carefully remove them from the mother liquor.

Protocol 2.2.2: Data Collection, Structure Solution, and Refinement

The following provides a generalized workflow for single-crystal X-ray diffraction analysis.

Diagram 2: X-ray Crystallography Workflow

XrayWorkflow cluster_workflow Single-Crystal X-ray Diffraction Workflow Crystal Selection Crystal Selection Mounting Mounting Crystal Selection->Mounting Data Collection Data Collection Mounting->Data Collection On Diffractometer Data Processing Data Processing Data Collection->Data Processing Integration & Scaling Structure Solution Structure Solution Data Processing->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Validation Validation Structure Refinement->Validation checkCIF CIF File CIF File Validation->CIF File

Sources

A Comparative Guide to the Reactivity of C2-Cl vs. C6-Br in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of heteroaromatic cores is a cornerstone of modern synthesis. Dihalogenated pyridines, in particular, are powerful building blocks, offering a canvas for sequential, site-selective modifications. This guide provides an in-depth technical comparison of the reactivity of C2-chloro and C6-bromo substituents on a pyridine scaffold in palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles and leveraging field-proven insights, chemists can strategically design synthetic routes to access complex molecular architectures with precision and efficiency.

The Decisive Step: Understanding Oxidative Addition

The reactivity of an aryl or heteroaryl halide in palladium-catalyzed cross-coupling is predominantly governed by the initial, often rate-determining, oxidative addition step. In this crucial phase, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The facility of this step is directly related to the C-X bond dissociation energy (BDE); a weaker bond requires less energy to break, leading to a faster reaction, often under milder conditions.

The established trend for the BDE of carbon-halogen bonds is:

C-Cl > C-Br > C-I

This fundamental principle dictates that, all else being equal, a C-Br bond will undergo oxidative addition more readily than a C-Cl bond. Consequently, in a molecule like 2-chloro-6-bromopyridine, the C6-Br position is the intrinsically more reactive site for palladium-catalyzed cross-coupling reactions.

G

The electronic nature of the pyridine ring further influences this reactivity. The nitrogen atom is electron-withdrawing, creating a degree of electron deficiency in the ring, particularly at the C2 and C6 positions. This generally enhances the electrophilicity of these carbons, making them more susceptible to oxidative addition by the nucleophilic Pd(0) catalyst. While both C2 and C6 are activated, the lower bond dissociation energy of the C-Br bond at C6 makes it the kinetically favored site for reaction.

Head-to-Head Comparison: C2-Cl vs. C6-Br Reactivity

Based on the foundational principles of bond dissociation energies, a clear hierarchy of reactivity can be established for a substrate such as 2-chloro-6-bromopyridine. Standard palladium-catalyzed cross-coupling conditions will overwhelmingly favor the reaction at the C6-bromo position.

FeatureC6-Bromo PositionC2-Chloro PositionRationale
Bond Dissociation Energy Lower (~71 kcal/mol)Higher (~81 kcal/mol)The C-Br bond is inherently weaker and requires less energy to cleave during oxidative addition.
Typical Reactivity HighLowFavored site for selective mono-functionalization under standard conditions.
Reaction Conditions Milder (lower temperatures, shorter reaction times)Harsher (higher temperatures, longer reaction times, more active catalysts)The higher energy barrier for C-Cl bond activation necessitates more forcing conditions.
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands) are effective.Requires more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition.Standard catalysts often lack the necessary activity to cleave the stronger C-Cl bond efficiently.

Note: Bond dissociation energies are approximate values for aryl halides and can vary slightly based on the specific molecular structure.

Experimental Validation: Protocols for Selective Cross-Coupling

The following protocols provide detailed, step-by-step methodologies for performing selective cross-coupling reactions on a dihalopyridine substrate. These procedures are designed to be self-validating, illustrating the preferential reactivity of the C-Br bond.

Selective Suzuki-Miyaura Coupling at the C6-Br Position

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. This protocol demonstrates the selective coupling of an arylboronic acid at the C6 position of 2-chloro-6-bromopyridine.

G Start Reaction Setup (Inert Atmosphere) Reagents Combine: - 2-chloro-6-bromopyridine - Arylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Reaction Heat to 80-100 °C Monitor by TLC/LC-MS Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product: 2-chloro-6-arylpyridine Purification->Product

Materials:

  • 2-chloro-6-bromopyridine (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1-1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and degassed water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-6-bromopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add the degassed toluene and water mixture to the flask.

  • Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material.

  • Work-up: Upon completion (typically 12-18 hours), cool the reaction to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-chloro-6-arylpyridine.

Expected Outcome: This procedure will yield the mono-arylated product at the C6 position in high yield, with minimal to no formation of the C2-arylated or di-arylated products. This selectivity is a direct consequence of the greater reactivity of the C-Br bond.

Selective Buchwald-Hartwig Amination at the C6-Br Position

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This protocol illustrates the selective amination at the C6 position of 2-chloro-6-bromopyridine.[1]

Materials:

  • 2-chloro-6-bromopyridine (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk flask or sealable tube.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by 2-chloro-6-bromopyridine and the amine.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the desired 2-chloro-6-aminopyridine derivative.

Expected Outcome: Similar to the Suzuki coupling, this protocol will result in the selective formation of the C6-aminated product in high yield, demonstrating the preferential reactivity of the C-Br bond in C-N bond-forming reactions.

Overcoming the Inertness of the C2-Cl Bond

While the C6-Br bond is the more reactive handle, subsequent functionalization at the C2-Cl position is often desired. To achieve this, more forcing conditions and specialized catalyst systems are typically required. The initial cross-coupling at the C6 position electronically modifies the pyridine ring, which can further influence the reactivity of the remaining C2-Cl bond. Activation of the C2-Cl bond generally necessitates:

  • More Active Catalysts: The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu, is often essential. These ligands promote the oxidative addition to the stronger C-Cl bond.

  • Higher Temperatures: Increased thermal energy is required to overcome the higher activation barrier of C-Cl bond cleavage.

  • Longer Reaction Times: The slower kinetics of C-Cl activation often translate to longer reaction times to achieve full conversion.

By performing a sequential cross-coupling strategy—first reacting at the C6-Br position under milder conditions, followed by a second coupling at the C2-Cl position under more forcing conditions—chemists can achieve the synthesis of di-substituted pyridines with high regiocontrol.

Conclusion

The comparative reactivity of C2-Cl and C6-Br in palladium-catalyzed cross-coupling reactions is a clear and predictable phenomenon rooted in the fundamental principles of bond dissociation energies. The C6-Br bond is the more labile and, therefore, the preferred site for selective mono-functionalization under standard catalytic conditions. This inherent reactivity difference allows for a robust and reliable strategy for the stepwise elaboration of dihalopyridine scaffolds. By understanding the causality behind these experimental choices and employing validated protocols, researchers can confidently navigate the synthesis of complex pyridine-containing molecules, accelerating discovery in medicinal chemistry and materials science.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics With Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 2(9), 1101–1104. [Link]

  • Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2016). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 14(34), 8145–8155. [Link]

Sources

Biological activity comparison of quinoxaline vs quinoline kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, data-driven comparison of Quinoxaline and Quinoline scaffolds in kinase inhibitor development.[1] It is designed for medicinal chemists and pharmacologists requiring actionable insights into scaffold selection.[2]

Executive Summary: The Scaffold Divergence

In the realm of kinase inhibition, the choice between a Quinoline (benzo[b]pyridine) and a Quinoxaline (benzo[b]pyrazine) scaffold is rarely arbitrary.[1] It is a strategic decision driven by the electronic requirements of the ATP-binding pocket and the physicochemical necessities of the drug candidate.

  • Quinoline: Historically dominant in Tyrosine Kinase (TK) inhibition (e.g., EGFR, VEGFR).[1][3][4] Its single nitrogen acts as a critical hydrogen bond acceptor for the "hinge region" of the kinase, while the hydrophobic bulk occupies the specificity pocket.[1]

  • Quinoxaline: Increasing prevalence in Serine/Threonine Kinase inhibition (e.g., FGFR, PI3K, IKK).[1] The second nitrogen atom alters the dipole moment and solubility profile, often enabling unique binding modes in kinases where the hinge region requires a bidentate interaction or where water-mediated networks are critical.[1]

Structural & Electronic Analysis

The fundamental difference lies in the heteroatom substitution. This subtle change dictates the scaffold's basicity, polarity, and interaction capability.[1]

FeatureQuinolineQuinoxalineImpact on Drug Design
Structure Benzene + PyridineBenzene + PyrazineQuinoxaline is more electron-deficient.
H-Bond Acceptors 1 (N1)2 (N1, N4)Quinoxaline offers an additional vector for H-bonding or water bridging.[1]
Basicity (pKa) ~4.9~0.6Quinolines are more basic; Quinoxalines are very weak bases, reducing lysosomal trapping.[1]
LogP (Lipophilicity) HigherLowerQuinoxaline derivatives generally have better aqueous solubility.
Visualization: Scaffold Interaction Logic

The following diagram illustrates the logical decision tree for selecting between these scaffolds based on the kinase binding pocket characteristics.

ScaffoldLogic Start Kinase Target Identified Hinge Hinge Region Requirements Start->Hinge Solubility Solubility/PK Constraints Start->Solubility Quinoline Quinoline Scaffold (e.g., Bosutinib, Lenvatinib) Hinge->Quinoline Single H-bond Acceptor (Met/Thr gatekeeper) Quinoxaline Quinoxaline Scaffold (e.g., Erdafitinib) Hinge->Quinoxaline Dual Acceptor Needed (Water-mediated bridges) Solubility->Quinoline High Lipophilicity Tolerated Solubility->Quinoxaline Lower LogP Required

Figure 1: Decision logic for scaffold selection based on binding pocket architecture and physicochemical needs.

Biological Activity Profile & Case Studies

A. Quinoline: The Tyrosine Kinase Specialist

Quinolines excel in Type I and Type II inhibition of Receptor Tyrosine Kinases (RTKs). The nitrogen at position 1 typically accepts a hydrogen bond from the backbone amide of the hinge region amino acid.

  • Mechanism: ATP-competitive inhibition.[3][5]

  • Key Drug: Bosutinib (Src/Abl inhibitor).

  • Activity Data:

    • Target: Src Kinase

    • IC50: 1.2 nM[1]

    • Selectivity: High affinity for dual Src/Abl, low affinity for Ser/Thr kinases.[1]

B. Quinoxaline: The Ser/Thr & FGFR Specialist

The pyrazine ring of quinoxaline allows for unique interactions, particularly in the Fibroblast Growth Factor Receptor (FGFR) family.[1]

  • Mechanism: Often binds in the ATP pocket but exploits the "gatekeeper" residues differently due to the lower basicity.

  • Key Drug: Erdafitinib (FGFR inhibitor).[1][6]

  • Activity Data:

    • Target: FGFR1 / FGFR2 / FGFR3 / FGFR4

    • IC50: 1.2 / 2.5 / 3.0 / 5.7 nM[1]

    • Selectivity: Pan-FGFR inhibition with reduced activity against VEGFR compared to quinolines.

Comparative Data Table

The following table synthesizes experimental data from multiple studies comparing representative inhibitors.

CompoundScaffoldPrimary TargetIC50 (nM)Secondary TargetIC50 (nM)Clinical Status
Bosutinib QuinolineSrc1.2Abl1.0Approved (CML)
Lenvatinib QuinolineVEGFR24.0FGFR146.0Approved (Thyroid Ca)
Erdafitinib QuinoxalineFGFR11.2VEGFR236.8Approved (Urothelial Ca)
XL-147 QuinoxalinePI3K

39.0mTOR>10kPhase I/II

Note: Data compiled from FDA pharmacology reviews and primary literature [1, 2].

Signaling Pathway Intervention

To understand the biological impact, one must visualize where these inhibitors interject within the cellular signaling cascade.[1] Quinolines often hit the upstream RTKs (EGFR, VEGFR), while Quinoxalines are frequently employed downstream (PI3K, IKK) or on specific RTKs like FGFR.[1]

SignalingPathways EGFR EGFR / VEGFR (Target of Quinolines) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS FGFR FGFR (Target of Quinoxalines) FGFR->PI3K FGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Signaling cascades showing primary intervention points for Quinoline (EGFR/VEGFR) and Quinoxaline (FGFR/PI3K) inhibitors.[1]

Experimental Protocols

To validate the biological activity of these scaffolds, rigorous testing is required.[1] Below is a self-validating protocol for determining IC50 values using a fluorescence-based kinase assay.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the ADP produced during the kinase reaction. It is highly sensitive and suitable for profiling both scaffold types.

Objective: Determine the IC50 of a novel Quinoxaline derivative against FGFR1.

Reagents:

  • Kinase: Recombinant FGFR1 (0.2 ng/µL final).

  • Substrate: Poly (Glu, Tyr) 4:1 (0.2 mg/mL final).[1]

  • ATP: Ultra-pure, 10 µM (at Km).[1]

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[1]

Step-by-Step Methodology:

  • Compound Preparation (Serial Dilution):

    • Dissolve the quinoxaline inhibitor in 100% DMSO to 10 mM.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Dilute 1:25 into 1x Kinase Buffer to ensure final DMSO concentration is <1% in the assay.

    • Control: Include "No Compound" (Max Activity) and "No Enzyme" (Background) wells.[1]

  • Enzyme Reaction:

    • Add 2 µL of diluted compound to a 384-well white low-volume plate.

    • Add 2 µL of Enzyme solution (FGFR1). Incubate for 10 min at RT to allow inhibitor binding.

    • Add 1 µL of Substrate/ATP mix to initiate the reaction.

    • Incubation: 60 minutes at Room Temperature (20-25°C).

  • ADP Detection (Two-Step):

    • Step 1: Add 5 µL of ADP-Glo™ Reagent . Incubate 40 min.

      • Mechanism:[3] This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Step 2: Add 10 µL of Kinase Detection Reagent . Incubate 30 min.

      • Mechanism:[3] Converts the generated ADP back to ATP, which is then used by luciferase to generate light.[1]

  • Data Acquisition & Analysis:

    • Read Luminescence (RLU) on a microplate reader (e.g., PerkinElmer EnVision).[1]

    • Validation: Calculate Z' factor. A value > 0.5 confirms assay robustness.

    • Calculation: Convert RLU to % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to extract IC50.

Conclusion

The selection between quinoline and quinoxaline scaffolds is a pivot point in kinase inhibitor design.

  • Choose Quinoline when targeting the hydrophobic pockets of Tyrosine Kinases (EGFR, Src, Abl) where high lipophilicity correlates with potency.[1]

  • Choose Quinoxaline when targeting FGFR or Ser/Thr kinases (PI3K, IKK) where solubility issues arise, or where the binding pocket demands a less basic, bidentate H-bond acceptor.[1]

Both scaffolds remain "privileged structures" in medicinal chemistry, but their optimal utility is defined by the specific electronic and spatial demands of the target kinase's ATP-binding cleft.

References

  • FDA Center for Drug Evaluation and Research. (2019). Multi-disciplinary Review and Evaluation: Balversa (Erdafitinib). U.S. Food and Drug Administration.[6] Link

  • Roskoski, R. Jr. (2019).[1] Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.[1] Link[1]

  • Musumeci, F., et al. (2017).[1] Quinolines: Privileged Scaffolds in Medicinal Chemistry.[2][3][5][7][8] The Royal Society of Chemistry. Link[1]

  • Desai, N.C., et al. (2016).[1] Synthesis and biological evaluation of some new quinoline based derivatives as potential antimicrobial agents.[8] Journal of Saudi Chemical Society. Link[1]

  • Ajani, O.O., et al. (2022).[1] Quinoxaline Motif: A Privileged Scaffold in Anticancer Drug Discovery.[3][7][9] Anti-Cancer Agents in Medicinal Chemistry.[3][7][9][10][11] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-6-chloro-3-methylquinoxaline

[1]

Executive Summary & Compound Profile

Effective waste management of 2-Bromo-6-chloro-3-methylquinoxaline (CAS: 98416-72-9) requires strict adherence to halogenated organic waste protocols. As a poly-halogenated nitrogen heterocycle, this compound presents specific environmental persistence risks and potential for toxic by-product formation (e.g., halogenated dioxins) if incinerated improperly.

This guide provides a self-validating workflow for the disposal of this compound in solid, liquid, and spill-residue states, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Technical Profile
PropertyDetail
Chemical Name 2-Bromo-6-chloro-3-methylquinoxaline
CAS Number 98416-72-9
Molecular Formula C₉H₆BrClN₂
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1] Potential Acute Toxicity (Oral).
Waste Class Halogenated Organic (Non-specific source)

Pre-Disposal Risk Assessment (The "Stop" Protocol)

Before initiating disposal, you must validate the waste stream compatibility.[2] This "Stop" protocol prevents dangerous cross-reactivity in waste carboys.

CRITICAL COMPATIBILITY CHECK:

  • Incompatible with: Strong Oxidizers (e.g., Peroxides, Nitric Acid), Strong Bases (can induce nucleophilic substitution/hydrolysis releasing halide ions).

  • Reactive Potential: Low flammability, but emits toxic fumes (NOx, HCl, HBr) upon thermal decomposition.

Self-Validation Step:

Does the destination waste container contain any strong oxidizers or aqueous acids?

  • YES: STOP. Segregate this waste into a separate satellite container.

  • NO: Proceed to the appropriate workflow below.

Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, excess dry product, or contaminated solid media.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 2-Bromo-6-chloro-3-methylquinoxaline.

    • Hazard Checkbox: Toxic, Irritant.[3]

    • Coding: Label clearly as "Solid Waste - Halogenated Organics" .

  • Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[4][2][3]

    • Engineering Control: Perform inside a chemical fume hood.[3]

  • Sealing: Cap tightly. Wipe the exterior with a dry paper towel to remove dust residues.

Scenario B: Disposal of Solubilized Waste (Reaction Mixtures)

Applicable for: HPLC effluent, reaction mother liquors, or dissolved samples.

  • Solvent Identification: Determine the primary solvent.

    • If solvent is Acetone, Methanol, DCM, etc.: This is Halogenated Solvent Waste .

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the halogenated quinoxaline classifies the entire mixture as Halogenated Waste for incineration purposes.

  • Segregation: Pour into the Halogenated Waste Carboy (typically Green-labeled in many EHS systems).

    • Prohibited: Do NOT pour into "Non-Halogenated" (Red label) or Aqueous Acid/Base streams.

  • Documentation: Log the approximate concentration or mass of the quinoxaline added to the carboy on the waste log sheet.

Scenario C: Spill Cleanup & Debris

Applicable for: Accidental benchtop spills.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work within the hood's sash protection.

  • Containment:

    • Solid Spill: Cover with a wet paper towel (dampened with water or ethanol) to prevent dust dispersion. Scoop up the damp slurry.

    • Liquid Spill: Surround with absorbent pads or vermiculite.[2][3][5]

  • Disposal of Debris: Place all contaminated gloves, paper towels, and scoopers into a clear plastic zip-lock bag.

  • Secondary Containment: Place the sealed bag into the Solid Hazardous Waste container. Do not throw in regular trash.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for classifying and disposing of 2-Bromo-6-chloro-3-methylquinoxaline to ensure regulatory compliance.

DisposalWorkflowStartWaste: 2-Bromo-6-chloro-3-methylquinoxalineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidDissolved in SolutionStateCheck->LiquidSpillSpill Debris / Contaminated ItemsStateCheck->SpillSolidActionPlace in HDPE JarLabel: 'Solid Waste - Halogenated'Solid->SolidActionSolventCheckIs the Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckSpillActionDouble Bag (Zip-lock)Label: 'Hazardous Debris'Spill->SpillActionHaloSolventWaste Stream:HALOGENATED SOLVENTSSolventCheck->HaloSolventYesNonHaloSolventWaste Stream:HALOGENATED SOLVENTS(Contaminant overrides solvent class)SolventCheck->NonHaloSolventNo (e.g., Methanol)SpillAction->SolidActionConsolidate

Figure 1: Decision matrix for segregating halogenated quinoxaline waste streams.

Regulatory Compliance & Documentation

To maintain "Authoritative Grounding," your lab's disposal process must align with federal and local regulations.

RCRA Waste Codes

While 2-Bromo-6-chloro-3-methylquinoxaline is not explicitly P-listed or U-listed by the EPA, it falls under the "Characteristic" or "Process" definitions when mixed with solvents.

  • F-List (F001/F002): If dissolved in spent halogenated solvents (e.g., Methylene Chloride).

  • Characteristic Toxicity: If the waste stream exhibits toxicity (D-codes) upon leaching, though standard lab protocol defaults to incineration which bypasses the need for TCLP testing in small-scale generation.

Vendor Handoff

When transferring waste to your disposal vendor (e.g., Veolia, Clean Harbors):

  • Profile: Ensure the waste profile lists "Halogenated Nitrogen Heterocycles."

  • Destruction Method: Specify High-Temperature Incineration . This is required to break down the stable quinoxaline ring and safely scrub the resulting HBr/HCl gases.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11235266, 6-Bromo-2-chloro-3-methylquinoxaline. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.